Allyl cyclohexyloxyacetate
Description
The exact mass of the compound Acetic acid, (cyclohexyloxy)-, 2-propenyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
prop-2-enyl 2-cyclohexyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUYSYKXSMTIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071824 | |
| Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68901-15-5 | |
| Record name | Cyclogalbanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68901-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl cyclohexyloxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068901155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl (cyclohexyloxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CYCLOHEXYLOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2R58HW644 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Allyl Cyclohexyloxyacetate (CAS 68901-15-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl cyclohexyloxyacetate, registered under CAS number 68901-15-5, is a synthetic fragrance ingredient valued for its complex olfactory profile.[1][2] It is characterized by a strong, fruity, green, and herbal aroma, often with nuances of pineapple and galbanum.[1] This technical guide provides a comprehensive overview of its physicochemical properties, safety and toxicological data, synthesis, and analytical methodologies.
Physicochemical Properties
This compound is a colorless to pale yellowish liquid.[3] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₃ | [3][4] |
| Molecular Weight | 198.26 g/mol | [3][5] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 254.86 °C to 283 °C | [3][4] |
| Melting Point | 22.95 °C (estimated) | [4] |
| Flash Point | > 100 °C (> 212 °F) | [4][6] |
| Density / Specific Gravity | 1.012 - 1.022 g/cm³ @ 20-25 °C | [4][6] |
| Refractive Index | 1.459 - 1.465 @ 20 °C | [3][6] |
| Water Solubility | 211.1 mg/L (estimated) | [4] |
| Vapor Pressure | 0.0151 - 0.021 mmHg @ 20-25 °C | [4][7] |
| log Kₒw (Octanol/Water Partition Coefficient) | 2.5 - 2.72 (estimated) | [4][7] |
Applications
The primary application of this compound is as a fragrance ingredient in a variety of consumer products. Its unique scent profile makes it a valuable component in:
-
Fine Fragrances: Used to impart green, fruity, and herbal notes, particularly in fougère and chypre compositions.[1]
-
Personal Care Products: Incorporated into soaps, detergents, and other toiletries.
-
Household Products: Utilized in cleaning agents and air fresheners.
Beyond its use in fragrances, it is also noted as an intermediate in organic synthesis for specialty chemicals.[3]
Safety and Toxicology
A summary of the available safety and toxicological data for this compound is presented below.
| Endpoint | Result | Classification/Remarks | Source(s) |
| Acute Oral Toxicity | LD50: 500 mg/kg (bodyweight) | Harmful if swallowed. | [8] |
| Skin Irritation | Causes skin irritation. | [5] | |
| Eye Irritation | Causes serious eye damage/irritation. | [5][8] | |
| Skin Sensitization | May cause an allergic skin reaction. | Based on a weight of evidence, it does not present a concern for skin sensitization, but due to its irritation potential, the level of free allyl alcohol is limited to less than 0.1% by IFRA standards. | [4][8] |
| Genotoxicity (Ames Test) | Not mutagenic. | The mutagenic activity was assessed in an Ames assay (OECD TG 471) and it was found to be not mutagenic. | [4] |
| Phototoxicity/Photoallergenicity | Does not present a concern. | The available UV spectra show limited absorption in the 290-700 nm range. | [4] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | [8] |
Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing protective gloves, eye protection, and ensuring good ventilation.[5][8] Avoid contact with skin and eyes.[5]
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from patent literature.[9] The process involves a two-step reaction: the hydrogenation of ethyl phenoxyacetate to form ethyl cyclohexyloxyacetate, followed by a transesterification reaction with allyl alcohol.
Step 1: Hydrogenation of Ethyl Phenoxyacetate
-
Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet.
-
Reagents:
-
Ethyl phenoxyacetate
-
Ethanol (solvent)
-
Palladium on carbon (Pd/C) catalyst (5%)
-
Hydrogen gas
-
-
Procedure:
-
Charge the autoclave with ethyl phenoxyacetate and ethanol.
-
Add the Pd/C catalyst. The weight ratio of catalyst to ethyl phenoxyacetate should be between 0.0001:1 and 0.5:1.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 0.1 - 18 MPa.
-
Heat the mixture to 40 - 280 °C while stirring.
-
Maintain the reaction for 1 - 60 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains ethyl cyclohexyloxyacetate.
-
Step 2: Transesterification to this compound
-
Apparatus: A round-bottom flask equipped with a reflux condenser, Dean-Stark trap (or similar for azeotropic removal of ethanol), stirrer, and heating mantle.
-
Reagents:
-
Ethyl cyclohexyloxyacetate (from Step 1)
-
Allyl alcohol
-
Potassium carbonate (catalyst)
-
Toluene (entrainer, optional)
-
-
Procedure:
-
To the flask, add ethyl cyclohexyloxyacetate and an excess of allyl alcohol (weight ratio of ethyl cyclohexyloxyacetate to allyl alcohol of 1:0.1 to 1:5).
-
Add potassium carbonate as the catalyst.
-
Heat the mixture to reflux with stirring.
-
Collect the ethanol byproduct, which can be removed azeotropically with toluene if necessary, to drive the reaction to completion.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture.
-
Remove the excess allyl alcohol and toluene by distillation.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Caption: Synthesis workflow for this compound.
Analytical Protocol: Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity and quality of fragrance ingredients like this compound.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms, or equivalent).
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent such as acetone or ethanol to a concentration of approximately 1-5%.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/minute to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a standard.
-
Determine the purity by calculating the peak area percentage.
-
Caption: General workflow for GC-FID analysis.
Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The chemical is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Methodology Overview:
-
Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours at 37 °C.
-
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
-
-
Results for this compound:
Caption: Logical flow of the Ames test.
References
- 1. agilent.com [agilent.com]
- 2. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. researchgate.net [researchgate.net]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Galbanum Oxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanum oxyacetate, systematically known as prop-2-enyl 2-(cyclohexyloxy)acetate, is a synthetic fragrance ingredient valued for its powerful and multifaceted aroma.[1][2][3][4][5] It is characterized by a strong green, fruity, and herbal scent reminiscent of galbanum, with nuances of pineapple.[1][3][5][6] This technical guide provides a comprehensive overview of the known physical and chemical properties of Galbanum oxyacetate, drawing from available scientific literature and chemical databases. The information is presented to support research, development, and safety assessments involving this compound.
Physical and Chemical Properties
The physical and chemical properties of Galbanum oxyacetate are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O₃ | [1][5][7] |
| Molecular Weight | 198.26 g/mol | [3][5][7][8] |
| Appearance | Colorless to pale yellowish clear liquid | [1][2][4][7][9] |
| Boiling Point | 282.00 to 283.00 °C @ 760.00 mm Hg; 259°C | [1][2][7] |
| Density | 1.012–1.020 @ 25°C; 1.017 g/cm³ | [4][7] |
| Vapor Pressure | 0.003000 mmHg @ 25.00 °C | [1][2][7] |
| Flash Point | > 100 °C (> 212 °F) | [1][2][3][4][7] |
| Solubility | Soluble in alcohol. Water solubility: 1.6 g/L @ 20 °C | [1] |
| Refractive Index | 1.460 - 1.464 @ 20°C | [7] |
| LogP (o/w) | 2.643 (estimated) | [1] |
| Acid Value | 1.00 max. KOH/g | [1][2] |
| CAS Number | 68901-15-5 | [1][3][7][9] |
| Synonyms | Allyl (cyclohexyloxy)acetate, Cyclogalbanate, Cyclogalbaniff, Isoananat | [3][9] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for confirming the molecular structure. Public databases indicate the availability of NMR spectra for Allyl (cyclohexyloxy)acetate.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. An FTIR spectrum for Allyl (cyclohexyloxy)acetate has been recorded.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. GC-MS data for Allyl (cyclohexyloxy)acetate are available.[8]
Synthesis
Galbanum oxyacetate is a synthetic compound, and several synthesis routes have been described, primarily in patent literature. A general overview of the synthesis methodologies is provided below.
General Synthesis Workflow
The synthesis of Galbanum oxyacetate typically involves a multi-step process starting from readily available precursors. The following diagram illustrates a common synthetic pathway.
Experimental Protocols Overview
Detailed experimental protocols for the synthesis of Galbanum oxyacetate are primarily found in patent literature. These methods, while proprietary in their specifics, generally follow established organic chemistry principles.
-
From Phenoxyacetic Acid: A common route involves the hydrogenation of phenoxyacetic acid to yield cyclohexyloxyacetic acid. This intermediate is then esterified with allyl alcohol in the presence of an acid catalyst to produce the final product.[1][5][10]
-
From Cyclohexanol: An alternative pathway starts with cyclohexanol. An O-H insertion reaction with ethyl diazoacetate, often catalyzed by a copper compound, forms ethyl 2-cyclohexyloxy-acetate. This ester is then saponified and acidified to yield cyclohexyloxyacetic acid, which is subsequently esterified with allyl alcohol.[11][12] Another approach involves the reaction of cyclohexanol with sodium metal to form sodium cyclohexoxide, which then reacts with sodium chloroacetate in a "one-pot" synthesis, followed by the addition of allyl chloride.[13]
-
Transesterification: Another method involves the transesterification of ethyl cyclohexyloxyacetate with allyl alcohol.[7]
Safety and Toxicology
The safety of Galbanum oxyacetate has been evaluated, and it is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [8] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | [8] |
| Hazardous to the Aquatic Environment (Long-term) | Very toxic to aquatic life with long lasting effects (H410) | [8] |
It is recommended to consult the full Safety Data Sheet (SDS) for detailed safety precautions, handling procedures, and emergency measures.[2]
Biological Activity and Signaling Pathways
A thorough review of the publicly available scientific literature did not yield specific information on the biological activities or associated signaling pathways of Galbanum oxyacetate. While the biological activities of various essential oils and plant extracts from which fragrance compounds are derived have been studied, data on the specific mechanisms of action for individual synthetic fragrance molecules like Galbanum oxyacetate are often limited or proprietary to the fragrance and flavor industry. Therefore, a diagrammatic representation of signaling pathways is not feasible at this time.
Conclusion
Galbanum oxyacetate is a well-characterized synthetic fragrance ingredient with a distinct and valuable aromatic profile. Its physical and chemical properties are well-documented, providing a solid foundation for its application in various formulations. While several synthetic routes have been established, detailed experimental protocols are primarily confined to patent literature. The compound has a defined safety profile under GHS, which should be carefully considered during handling and use. Future research into the specific biological interactions and potential signaling pathways of Galbanum oxyacetate could further elucidate its toxicological profile and may reveal novel applications.
References
- 1. ScenTree - Cyclogalbanate® (CAS N° 68901-15-5) [scentree.co]
- 2. capotchem.cn [capotchem.cn]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Allyl cyclohexyloxyacetate | 68901-15-5 [chemicalbook.com]
- 6. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 7. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 8. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Production method of high-content cyclogalbanate synthetic perfume - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google Patents [patents.google.com]
Allyl cyclohexyloxyacetate molecular weight and formula
An In-depth Technical Guide on Allyl Cyclohexyloxyacetate
This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and fragrance chemistry.
Core Molecular Data
This compound is a colorless to pale yellowish liquid recognized for its strong, fruity, and green-herbal fragrance reminiscent of galbanum.[1][2] It is utilized in fragrance compositions for various toiletries and household products.[1][2]
The key molecular identifiers and properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C11H18O3 | [1][3][4][5][6] |
| Molecular Weight | 198.26 g/mol | [1][3][4][5] |
| CAS Number | 68901-15-5 | [1][3][5][6] |
| EINECS Number | 272-657-3 | [1][6] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 283 °C | [1] |
| Density | 1.016 g/cm³ | [1] |
| Flash Point | >100 °C | [1] |
| Water Solubility | 1.655 g/L at 20°C | [1] |
Note: Slight variations in reported values may exist across different data sources.
Logical Relationship of Compound Properties
The following diagram illustrates the relationship between the compound's identity and its fundamental chemical properties.
References
A Technical Guide to Quantum Chemical Calculations for Allyl Cyclohexyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations in Molecular Analysis
Quantum chemistry provides a powerful theoretical framework for understanding the electronic structure and properties of molecules.[1][2] By solving the Schrödinger equation or its approximations, we can compute a wide range of molecular attributes that are often difficult or impossible to measure experimentally. For a molecule like Allyl cyclohexyloxyacetate, which is utilized as a fragrance ingredient, these calculations can offer profound insights into its conformational preferences, spectroscopic signatures, reactivity, and potential interactions with biological receptors.[3][4]
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research, offering a balance between accuracy and computational cost.[2][5] They can be used to predict properties such as optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and thermochemical data.[2][5] This information is invaluable for rational molecular design, understanding structure-activity relationships, and interpreting experimental data.
Theoretical Methodology: A Workflow for this compound
A typical workflow for the quantum chemical investigation of this compound would involve several key steps, from initial structure generation to detailed analysis of its electronic properties.
2.1. Geometry Optimization
The first step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, an iterative process that seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero. A common and reliable method for this is DFT with a functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules.
2.2. Vibrational Frequency Analysis
Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry (a true energy minimum).
-
Prediction of Spectroscopic Data: The calculated frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting and assigning peaks in experimentally obtained spectra.
2.3. Electronic Property Calculations
With the optimized geometry, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions and sites of chemical attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
Predicted and Known Properties of this compound
While specific computational data is not available, we can present the known physical properties and illustrate the expected output of quantum chemical calculations in tabular format.
Table 1: Known Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | [7] |
| Molecular Weight | 198.26 g/mol | [7] |
| CAS Number | 68901-15-5 | [7] |
| Appearance | Colorless to yellowish liquid | [4] |
| Boiling Point | 281 - 283 °C | [4] |
| Refractive Index | n20/D 1.460 - 1.464 | [4] |
| Use | Fragrance Ingredient | [3][7] |
Table 2: Illustrative Example of Calculated Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
This table is a hypothetical representation of expected data.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C=C (allyl) | ~1.33 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-C (ether) | ~117° | |
| Dihedral Angle | C-C-C=C (allyl) | ~120° |
Table 3: Illustrative Example of Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))
This table is a hypothetical representation of expected data.
| Property | Calculated Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ 0.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 7.0 eV |
| Dipole Moment | ~ 2.5 Debye |
| Mulliken Atomic Charges | C=O (Carbonyl Carbon): ~ +0.6e |
| C=O (Carbonyl Oxygen): ~ -0.5e |
Experimental Protocols and Correlation
The true power of quantum chemical calculations lies in their synergy with experimental results. The computed data can be used to validate and interpret experimental findings.
4.1. Synthesis of this compound
Several synthesis methods for this compound have been reported. A common approach involves a two-step process:
-
Hydrogenation: Phenoxyacetic acid is hydrogenated to form cyclohexyloxyacetic acid. This reaction is typically catalyzed by transition metals such as Nickel, Platinum, or Rhodium on a support like alumina or activated carbon.[8]
-
Esterification: The resulting cyclohexyloxyacetic acid is then esterified with allyl alcohol in the presence of an acidic catalyst to yield the final product, this compound.[8]
Another reported method involves the O-H insertion reaction of ethyl diazoacetate with cyclohexanol, followed by transesterification.[9]
4.2. Spectroscopic Characterization Protocol
To validate the computational results, experimental spectra would be acquired.
-
FTIR Spectroscopy Protocol:
-
Sample Preparation: A small drop of pure this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.
-
Data Acquisition: The sample is placed in the spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: The experimental spectrum is compared with the computationally predicted vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and method-specific deviations.
-
-
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Data Acquisition: The absorbance spectrum is recorded, typically from 200 to 800 nm, using a dual-beam spectrophotometer with the pure solvent as a reference.
-
Analysis: The wavelength of maximum absorption (λ_max) is compared with the value predicted from Time-Dependent DFT (TD-DFT) calculations, which compute the electronic transition energies.
-
Conclusion
Quantum chemical calculations offer a robust, predictive framework for the in-depth characterization of this compound. By employing methods like DFT, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic properties. This theoretical data, when correlated with experimental findings, provides a comprehensive understanding of the molecule's behavior. For professionals in the fragrance and drug development industries, such computational studies can accelerate the design and discovery process by enabling a rational, molecule-level approach to predicting properties and function.
References
- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 3. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives | MDPI [mdpi.com]
- 6. Molecules | Free Full-Text | Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives [mdpi.com]
- 7. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of Allyl Cyclohexyloxyacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl cyclohexyloxyacetate is a molecule of interest in various chemical fields, including fragrance and materials science. Its three-dimensional structure, or conformation, plays a crucial role in determining its physical, chemical, and biological properties. Understanding the conformational preferences of this molecule is essential for predicting its behavior, designing new applications, and for its potential use in drug development where molecular shape is a key determinant of biological activity.
This technical guide provides a detailed theoretical analysis of the conformational landscape of this compound. Due to the limited availability of direct experimental or computational data for this specific molecule, this guide synthesizes fundamental principles of conformational analysis, including allylic strain and cyclohexane stereochemistry, drawing upon data from analogous systems to predict the most stable conformers.
Theoretical Background
Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements.[1] Molecules can exist in different conformations, or conformers, which can be interconverted by rotation around single bonds. The relative stability of these conformers is determined by various steric and electronic interactions.
Allylic Strain (A1,3 Strain)
Allylic strain, also known as A1,3 strain, is a destabilizing steric interaction that occurs between substituents on the first and third atoms of an allyl group (C=C-C).[2] This strain arises from the close proximity of these substituents in certain conformations, leading to van der Waals repulsion. To alleviate this strain, the molecule will preferentially adopt a conformation where the smallest substituent on the allylic carbon (C3) is oriented towards the double bond. The magnitude of allylic strain is dependent on the size of the interacting groups. For instance, the interaction between a methyl group and a hydrogen in an allylic system can introduce a strain energy of approximately 1.3 kcal/mol.[3]
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring predominantly adopts a non-planar "chair" conformation, which is significantly more stable than other conformations like the "boat" or "twist-boat" due to the minimization of angle and torsional strain.[4] In a chair conformation, the substituents can occupy two types of positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring).
Substituents in the axial position experience destabilizing 1,3-diaxial interactions with the other two axial hydrogens on the same side of the ring.[5] These are steric repulsions that increase the energy of the conformer. Consequently, monosubstituted cyclohexanes generally exist in a conformational equilibrium that strongly favors the conformer with the substituent in the equatorial position. The energy difference between the axial and equatorial conformers is known as the "A-value". For a methoxy group (-OCH3), which is structurally similar to the cyclohexyloxy group, the A-value is approximately 0.6 kcal/mol, indicating a preference for the equatorial position.
Computational and Experimental Methodologies for Conformational Analysis
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation in solution. Key parameters like nuclear Overhauser effects (NOEs), coupling constants (3JHH), and residual dipolar couplings (RDCs) can provide information about interatomic distances and dihedral angles, which helps in elucidating the dominant conformers.[6]
-
X-ray Crystallography: This method provides the precise three-dimensional structure of a molecule in the solid state. While the solid-state conformation may not be the most stable one in solution, it provides a crucial starting point for computational studies.
Computational Protocols
-
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of a molecule. Force fields like MMFF94 or AMBER are used to calculate the energies of different conformers and identify the low-energy structures.
-
Quantum Mechanics (QM): QM methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules. These methods are often used to refine the geometries and relative energies of the conformers identified by molecular mechanics. A typical workflow involves an initial conformational search using a less computationally expensive method, followed by optimization and energy calculation of the low-energy conformers at a higher level of theory (e.g., B3LYP/6-31G(d)).
Conformational Analysis of this compound
The conformational flexibility of this compound arises primarily from rotation around three key single bonds, as defined by the dihedral angles ω1, ω2, and ω3. The conformation of the cyclohexane ring also plays a critical role.
Key Rotatable Bonds in this compound:
-
ω1 (C=C-C-O): Rotation around the C-O bond of the allyl group.
-
ω2 (C-O-C=O): Rotation around the ester C-O bond.
-
ω3 (O-C-Ccyclohexyl-O): Rotation around the bond connecting the acetate group to the cyclohexane ring.
The overall conformation will be a result of the interplay between minimizing allylic strain in the allyl moiety and favoring the equatorial position for the bulky substituent on the cyclohexane ring.
Predicted Stable Conformations
Based on the principles of allylic strain and cyclohexane conformation, we can predict the most stable conformers of this compound.
-
Cyclohexane Ring Conformation: The cyclohexyloxyacetate group is a bulky substituent. Therefore, the cyclohexane ring will overwhelmingly favor a chair conformation where this group occupies an equatorial position to avoid 1,3-diaxial interactions. The energy penalty for the axial conformation is estimated to be greater than 2.0 kcal/mol.
-
Allyl Group Conformation (ω1): Due to A1,3 strain, the conformation around the Callyl-O bond will be dictated by the need to minimize the interaction between the vinyl group (C=C) and the ester carbonyl group. The most stable arrangement is predicted to be one where the C=C bond is syn or anti to the C-O-C bond, with a preference to avoid eclipsing interactions.
-
Ester Group Conformation (ω2): Esters generally prefer a Z (or s-trans) conformation where the carbonyl group and the alkyl group on the oxygen are on opposite sides of the C-O single bond. This conformation is significantly more stable (by several kcal/mol) than the E (or s-cis) conformation due to reduced steric hindrance and favorable dipole-dipole interactions.
Estimated Energetic Penalties
The following table summarizes the estimated energetic penalties for various unfavorable interactions that can occur in different conformers of this compound. These values are based on data from analogous systems and theoretical calculations on similar functional groups.
| Interaction Type | Groups Involved | Estimated Energy Penalty (kcal/mol) |
| 1,3-Diaxial Interaction | Axial -O-CH2-COO-Allyl vs. Axial H | > 2.0 |
| Allylic Strain (A1,3) | C=C vs. C=O (eclipsed) | ~ 1.5 - 3.0 |
| Torsional Strain | Eclipsed C-H / C-C bonds | ~ 1.0 per H/H eclipse |
| Ester E-conformation | Carbonyl O vs. Allyl group | > 4.0 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflow for a theoretical conformational analysis and depict the predicted most stable conformer of this compound.
Conclusion
This technical guide provides a theoretical framework for understanding the conformational preferences of this compound. By applying the well-established principles of allylic strain and cyclohexane stereochemistry, it is predicted that the most stable conformer will feature the cyclohexyloxyacetate group in an equatorial position on a chair-form cyclohexane ring, a Z-conformation of the ester group, and an arrangement of the allyl group that minimizes A1,3 strain.
While this theoretical analysis provides valuable insights, it is important to emphasize that these predictions are based on data from analogous systems. For a definitive conformational assignment, further experimental studies, such as detailed NMR analysis, or high-level computational studies on this compound itself are required. The methodologies and theoretical considerations outlined in this guide provide a solid foundation for such future investigations.
References
Allyl Cyclohexyloxyacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl cyclohexyloxyacetate is a synthetic ester primarily recognized for its potent green, fruity aroma, with nuances of pineapple and galbanum.[1] While its principal application lies within the fragrance and flavor industries, its chemical structure and properties are of interest for broader chemical synthesis and material science applications. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of this compound, presenting detailed experimental protocols and structured data for scientific and research applications.
Discovery and History
This compound, also known by trade names such as Cyclogalbanate, is a synthetic aroma chemical developed for the perfumery industry.[1] It does not occur naturally. The development of this and similar compounds was driven by the need to create stable and versatile fragrance ingredients that could impart unique and desirable scent profiles to a wide range of products.[2]
The synthesis of this compound has been approached through several chemical routes, reflecting an evolution in synthetic methodology towards improved efficiency, yield, and safety. Early methods for preparing similar alkyl cyclohexyloxyacetates, such as the hydrolysis of (cyclohexyloxy) acetonitrils or the reaction of cyclohexanol with diazoethylester of acetic acid, often resulted in low yields.[3] Consequently, catalytic hydrogenation of alkyl phenoxyacetates emerged as a more common and efficient preparation procedure.[3]
Key historical synthesis strategies include:
-
Hydrogenation of Phenoxyacetate Precursors followed by Transesterification: This two-step process involves the initial hydrogenation of an alkyl phenoxyacetate to form an alkyl cyclohexyloxyacetate, which is then transesterified with allyl alcohol to yield the final product.[3][4]
-
Direct Esterification: This method involves the esterification of cyclohexyloxyacetic acid with allyl alcohol, typically using an acid catalyst.[3]
-
"One-Pot" Synthesis: More recent innovations have focused on "one-pot" procedures to streamline the synthesis, improve efficiency, and reduce waste.[5]
-
Alternative Precursor Synthesis: A novel process utilizing ethyl diazoacetate (EDA) for an O-H insertion reaction with cyclohexanol has been described for the synthesis of the precursor ethyl 2-cyclohexyloxy-acetate, which can then be converted to the allyl ester.[6]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | Allyl (cyclohexyloxy)acetate | [1] |
| Synonyms | Cyclogalbanate, Galbanum oxyacetate | [1] |
| CAS Number | 68901-15-5 | [1] |
| Molecular Formula | C₁₁H₁₈O₃ | [1][7] |
| Molecular Weight | 198.26 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [1][3][7] |
| Odor Profile | Fruity, pineapple-like, green, herbal | [1][3] |
| Boiling Point | 281 - 283 °C | [7] |
| Density | 1.016 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.460 - 1.464 | [3][7] |
| Flash Point | >100 °C | [3] |
| Water Solubility | 211.1 mg/L (Predicted) | [8] |
| LogP | 2.06490 | [3] |
| Spectroscopic Data | 1H NMR, 13C NMR, GC-MS, and FT-IR data are available on PubChem. | [2] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. The following sections detail the methodologies for the most common and innovative approaches.
Synthesis via Hydrogenation and Transesterification
This is a widely employed two-step method. The first step involves the hydrogenation of an alkyl phenoxyacetate to yield an alkyl cyclohexyloxyacetate. The second step is the transesterification of this intermediate with allyl alcohol.
Experimental Workflow: Hydrogenation and Transesterification
Caption: Workflow for the two-step synthesis of this compound.
Protocol Details:
-
Step 1: Hydrogenation of Methyl Phenoxyacetate [3]
-
Apparatus: A stainless steel autoclave (e.g., 400 mL capacity).
-
Reactants: Methyl phenoxyacetate and a suitable catalyst (e.g., Rh, Ir, Pd, or Pt). A catalyst amount of 1 wt% is suggested.
-
Procedure: The methyl phenoxyacetate and catalyst are charged into the autoclave. The reactor is sealed and purged. The reaction is carried out at a temperature of 180°C and a pressure of 12 MPa.
-
Work-up and Purification: After the reaction, the resulting methyl cyclohexyloxyacetate is purified by vacuum distillation.
-
-
Step 2: Transesterification [3]
-
Apparatus: A standard reaction vessel equipped for heating and stirring.
-
Reactants: Methyl cyclohexyloxyacetate, allyl alcohol, and a basic catalyst (potassium carbonate or sodium methanolate are noted to be suitable to avoid side products).
-
Procedure: The purified methyl cyclohexyloxyacetate is reacted with allyl alcohol in the presence of the catalyst. The reaction is monitored for the conversion of the methyl ester.
-
Work-up and Purification: The final product, this compound, is purified by vacuum distillation. A yield of 72% has been reported.[3]
-
Synthesis via "One-Pot" Reaction
A more streamlined approach involves a "one-pot" synthesis, which simplifies the procedure and can improve overall efficiency.
Logical Flow: "One-Pot" Synthesis
Caption: Logical steps in the "one-pot" synthesis of this compound.
Protocol Details: [5]
-
Apparatus: A reaction vessel suitable for reflux and stirring in an inert atmosphere.
-
Reactants: Cyclohexanol, metallic sodium, sodium chloroacetate, allyl chloride, and dry toluene as a solvent.
-
Procedure:
-
Sodium cyclohexanolate is prepared by reacting cyclohexanol with metallic sodium.
-
This is then reacted with sodium chloroacetate in dry toluene under reflux.
-
A solution of allyl chloride in toluene is then added dropwise to the reaction mixture.
-
The reaction is stirred until completion.
-
-
Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the filtrate is washed with water. The organic layer is extracted, dried, and the solvent is removed. The final product is obtained by distillation.
Mechanism of Action and Biological Activity
As a fragrance ingredient, the primary "mechanism of action" of this compound is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. There is no known therapeutic or pharmacological signaling pathway associated with this compound in the context of drug development. Its biological activity has been assessed primarily for safety and toxicology, with studies indicating it does not present a concern for genotoxic potential.[8]
Applications
The primary application of this compound is in the fragrance industry, where it is used in a variety of products including perfumes, personal care items, and household goods.[1][2] Its green and fruity pineapple-like aroma makes it a valuable component for creating complex and appealing scent profiles.[1] It is also noted for its use as a flavoring agent in some food products.[2] Beyond these applications, its chemical structure as an ester with both cyclic and allylic functionalities suggests potential as an intermediate in broader organic synthesis.[2]
Conclusion
This compound is a well-established synthetic fragrance ingredient with a rich history of chemical synthesis development. The methodologies for its production have evolved to optimize yield and efficiency. The comprehensive physicochemical data provided herein offers a valuable resource for researchers in the fields of chemistry, material science, and fragrance development. While its biological activity is currently understood in the context of olfaction and safety, its unique chemical structure may present opportunities for further investigation in other scientific domains.
References
- 1. This compound | 68901-15-5 [chemicalbook.com]
- 2. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. allyl cyclohexyl acetate, 4728-82-9 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. scent.vn [scent.vn]
- 7. chemimpex.com [chemimpex.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide to Allyl Cyclohexyloxyacetate
Introduction
Allyl cyclohexyloxyacetate is a synthetic chemical compound valued primarily for its application in the fragrance and flavor industries.[1][2][3] Characterized by a strong, fruity, and green aroma with notes reminiscent of galbanum and pineapple, it is a key ingredient in perfumes, toiletries, household products, and cosmetics.[2][3][4] Beyond its olfactory properties, it serves as a versatile intermediate in the synthesis of specialty chemicals and can be used to modify polymer properties, enhancing flexibility and durability in coatings and adhesives.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, experimental synthesis protocols, and key identifiers for researchers, scientists, and professionals in drug development and chemical manufacturing.
Nomenclature and Identification
The compound is known by several names across different chemical inventories and commercial suppliers. The systematic IUPAC name is prop-2-enyl 2-cyclohexyloxyacetate.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | prop-2-enyl 2-cyclohexyloxyacetate | [5] |
| CAS Number | 68901-15-5 | [1][2][5][6][7] |
| EINECS Number | 272-657-3 | [2][5][6] |
| Molecular Formula | C₁₁H₁₈O₃ | [1][2][6] |
| PubChem CID | 111727 | [1][5] |
| MDL Number | MFCD00083564 | [1] |
| InChI | InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2 | [5][6] |
| SMILES | C=CCOC(=O)COC1CCCCC1 | [5] |
Common Synonyms: A variety of synonyms are used to identify this compound in commercial and scientific contexts:
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound determine its handling, application, and stability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 198.26 g/mol | [1][2][4][5] |
| Appearance | Colorless to pale yellowish liquid | [1][2][3] |
| Odor Profile | Strong, green, fruity, herbal, pineapple, galbanum | [2][4] |
| Boiling Point | 281 - 283 °C at 760 mmHg | [1][6] |
| Density | ~1.016 g/cm³ | [2][6] |
| Refractive Index | n20/D 1.460 - 1.464 | [1][2][6] |
| Flash Point | >100 °C (>212 °F) | [2][6][8] |
| Water Solubility | 1.655 g/L at 20°C | [2] |
| Vapor Pressure | 0.021 mmHg at 25°C | [9] |
| Log KOW | 2.72 | [9] |
Table 3: Spectroscopic Data Availability
| Data Type | Availability / Source |
| ¹³C NMR | Available via SpectraBase, John Wiley & Sons, Inc.[5] |
| GC-MS | Available via SpectraBase, John Wiley & Sons, Inc.[5] |
| FTIR | Available via SpectraBase, Wiley-VCH GmbH.[5] |
Experimental Protocols: Synthesis
Several synthetic routes for producing this compound have been developed, often starting from phenoxyacetic acid or its derivatives. The most common approaches involve a two-step process: hydrogenation of an aromatic ring followed by esterification or transesterification.
Method 1: Hydrogenation and Esterification
This is a widely used industrial method.
-
Step 1: Hydrogenation of Phenoxyacetic Acid. Phenoxyacetic acid is dissolved in a suitable solvent (e.g., water) and subjected to catalytic hydrogenation.[10] A catalyst, typically containing metals like Rhodium (e.g., 5% Rh/C), Platinum, or Nickel, is added to the solution.[10] The reaction is carried out in a high-pressure reactor under hydrogen pressure (e.g., 3 MPa) and elevated temperature (e.g., 100 °C) until hydrogen uptake ceases.[10] The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield crude cyclohexyloxyacetic acid.[10]
-
Step 2: Esterification with Allyl Alcohol. The resulting crude cyclohexyloxyacetic acid is then mixed with allyl alcohol in the presence of an acidic catalyst. The mixture is heated to drive the esterification reaction, forming this compound and water. The final product is purified, typically through vacuum distillation.[10]
Method 2: Hydrogenation and Transesterification
This method starts with an ester of phenoxyacetic acid.
-
Step 1: Hydrogenation of Alkyl Phenoxyacetate. An alkyl phenoxyacetate, such as methyl-phenoxyacetate or ethyl phenoxyacetate, is hydrogenated using a catalyst (e.g., Ni/Al₂O₃, Ru/C, Pt, Pd) at high temperature and pressure (e.g., 180°C, 12 MPa) to produce the corresponding alkyl cyclohexyloxyacetate.[11][12]
-
Step 2: Transesterification with Allyl Alcohol. The alkyl cyclohexyloxyacetate is then reacted with allyl alcohol in a transesterification reaction.[11][12] This step is best performed with a basic catalyst, such as potassium carbonate or sodium methanolate, which minimizes the formation of side products.[11] The reaction yields this compound, which is subsequently purified by vacuum distillation.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 68901-15-5 [m.chemicalbook.com]
- 3. This compound | 68901-15-5 [chemicalbook.com]
- 4. aarochem.com [aarochem.com]
- 5. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allyl (cyclohexyloxy)acetate | 68901-15-5 [chemnet.com]
- 7. scent.vn [scent.vn]
- 8. Page loading... [guidechem.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 12. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
Health and safety information for Allyl cyclohexyloxyacetate
An In-depth Technical Guide to the Health and Safety of Allyl Cyclohexyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the health and safety information currently available for this compound (CAS No. 68901-15-5). This fragrance ingredient is a colorless to pale yellowish liquid with a distinct fruity, herbal, and green odor.[1] Due to a lack of extensive direct toxicological data for this compound, its safety assessment heavily relies on the principle of read-across from structurally and metabolically similar compounds, primarily Allyl cyclohexanepropionate (CAS No. 2705-87-5). This guide synthesizes the available data on its physicochemical properties, toxicological profile, handling and storage recommendations, and emergency procedures. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed. A logical diagram illustrating the read-across justification for toxicological data is also provided.
Physicochemical and General Information
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its potential for exposure and for developing appropriate handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H18O3 | PubChem |
| Molecular Weight | 198.26 g/mol | PubChem[2] |
| CAS Number | 68901-15-5 | ChemicalBook[1] |
| Appearance | Colorless to pale yellowish liquid | ChemicalBook[1] |
| Odor | Strong, fruity, herbal, green, reminiscent of galbanum | ChemicalBook[1] |
| Boiling Point | >100°C | ChemicalBook[1] |
| Flash Point | >100°C | ChemicalBook[1] |
| Water Solubility | 1.655 g/L at 20°C | ChemicalBook[1] |
| LogP | 2.8 at 24.7°C | ChemicalBook[1] |
Toxicological Profile
The toxicological assessment of this compound is largely based on data from analogue compounds due to the limited availability of direct experimental studies.[3][4] The primary analogue used for read-across is Allyl cyclohexanepropionate. The justification for this approach is based on structural similarity, shared metabolic pathways where these esters are hydrolyzed to allyl alcohol and the corresponding carboxylic acids, and comparable physicochemical properties.
Table 2: Summary of Toxicological Endpoints for this compound and its Analogues
| Toxicological Endpoint | Result/Conclusion | Basis of Evidence |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | GHS Classification[2] |
| Acute Dermal Toxicity | No data available for this compound. Allyl cyclohexanepropionate has an LD50 of 1600 mg/kg (rabbit). | Read-across from Allyl cyclohexanepropionate |
| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | GHS Classification[2] |
| Serious Eye Damage/Irritation | No data available. | - |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[5] | QSAR modeling and read-across from Allyl cyclohexanepropionate.[4][5] |
| Germ Cell Mutagenicity | Not expected to be genotoxic.[3][4] | Read-across from Allyl cyclohexanepropionate (Ames test, in vitro micronucleus test).[4][6] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] | IARC classification[5] |
| Reproductive Toxicity | Not expected to be a reproductive toxicant at current exposure levels. | Read-across from Allyl cyclohexanepropionate.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | MSDS Information[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not expected to be a significant hazard at current exposure levels. | Read-across from Allyl (cyclohexyloxy)acetate.[4] |
| Aspiration Hazard | No data available. | - |
Experimental Protocols
Detailed methodologies for the key toxicological assessments, based on OECD guidelines and read-across data, are provided below.
Repeated Dose Oral Toxicity (based on OECD Guideline 407)
The repeated dose 28-day oral toxicity study for the analogue compound, Allyl cyclohexanepropionate, was conducted following a protocol similar to OECD Guideline 407.
-
Test System: Wistar rats.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Dose Groups: A control group and at least three dose levels of the test substance.
-
Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined based on the study findings. For Allyl (cyclohexyloxy)acetate, a derived NOAEL of 32 mg/kg/day was established from a read-across study.[4]
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)
An Ames test was conducted on Allyl (cyclohexyloxy)acetate to assess its potential for gene mutations.
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Method: The test was performed with and without metabolic activation (S9 mix). The substance was tested at a range of concentrations.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies. Allyl (cyclohexyloxy)acetate was found to be non-mutagenic in this assay.[3]
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (based on OECD Guideline 487)
The clastogenic potential of the analogue, Allyl cyclohexanepropionate, was evaluated using an in vitro micronucleus test.
-
Test System: Human peripheral blood lymphocytes.
-
Method: Cells were exposed to the test substance at various concentrations, both with and without metabolic activation.
-
Endpoint: The frequency of micronucleated cells was determined. A significant, dose-dependent increase in micronucleated cells indicates clastogenic activity. Allyl cyclohexanepropionate was considered non-clastogenic in this test.[6]
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Handling, Storage, and Emergency Procedures
Handling
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualizations
Read-Across Justification for Toxicological Data
The following diagram illustrates the logical relationship for using read-across data from analogue compounds to assess the safety of this compound.
Caption: Read-across justification for this compound.
Safe Handling Workflow
The following diagram outlines a workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Synthesis of Allyl Cyclohexyloxyacetate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Allyl cyclohexyloxyacetate, a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2] These guidelines are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Abstract
This compound is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like aroma.[2][3] It is primarily synthesized through the esterification of cyclohexyloxyacetic acid with allyl alcohol. This document outlines the most common and effective methods for its synthesis, including direct Fischer esterification and transesterification, providing detailed protocols, reaction parameters, and characterization data to ensure reproducibility and high-yield production in a laboratory setting.
Introduction
This compound, also known as galbanum oxyacetate, is a significant ester utilized for its distinct fragrance and flavor profile.[1][2] Its applications extend to being an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] The synthesis of this compound is of considerable interest to the chemical industry, and robust, well-documented protocols are essential for consistent and efficient production. This application note details the prevalent synthetic routes from cyclohexyloxyacetic acid, offering comprehensive procedural details and expected outcomes.
Physicochemical and Spectral Data
A thorough characterization of this compound is crucial for quality control and confirmation of synthesis. The following tables summarize its key physical properties and spectral data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68901-15-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈O₃ | [1][4] |
| Molecular Weight | 198.26 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 281 - 283 °C | [1] |
| Density | 1.016 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.460 - 1.464 | [1][3] |
| Purity (by GC) | 98 - 100% | [1] |
Table 2: Spectral Data for this compound
| Spectroscopy | Data Highlights |
| ¹H NMR | Data available via PubChem, NMRShiftDB link.[4] |
| ¹³C NMR | Data available via PubChem, SpectraBase link.[4] |
| IR (FTIR) | Data available via PubChem, SpectraBase link.[4] |
| Mass Spec (GC-MS) | Data available via PubChem, SpectraBase link.[4] |
Synthetic Pathways and Protocols
The synthesis of this compound can be achieved through several methods. The most common industrial and laboratory-scale preparations are Fischer esterification and transesterification.
Synthesis via Fischer Esterification
This direct method involves the reaction of cyclohexyloxyacetic acid with allyl alcohol in the presence of a strong acid catalyst.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Protocol 1: Fischer Esterification
Materials:
-
Cyclohexyloxyacetic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add cyclohexyloxyacetic acid, a molar excess of allyl alcohol (e.g., 1.5 to 3 equivalents), and a suitable solvent such as toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Table 3: Reaction Parameters for Fischer Esterification
| Parameter | Recommended Value/Condition |
| Mole Ratio (Acid:Alcohol) | 1 : 1.5 to 1 : 5 |
| Catalyst | H₂SO₄, p-TsOH |
| Catalyst Loading | 0.5 - 5 mol% relative to the carboxylic acid |
| Temperature | Reflux temperature of the solvent (e.g., Toluene ~110°C) |
| Reaction Time | 3 - 10 hours (monitor by TLC or GC) |
| Typical Yield | >85% |
Synthesis via Transesterification
This method involves the reaction of an alkyl ester of cyclohexyloxyacetic acid (e.g., methyl or ethyl ester) with allyl alcohol, catalyzed by either an acid or a base. Basic catalysts are often preferred to minimize side reactions.
Caption: Workflow for the synthesis of this compound via Transesterification.
Protocol 2: Base-Catalyzed Transesterification
Materials:
-
Methyl or Ethyl cyclohexyloxyacetate
-
Allyl alcohol
-
Sodium methoxide (NaOCH₃) or Potassium carbonate (K₂CO₃)
-
Diethyl ether or other suitable organic solvent
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask with condenser and distillation head
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a round-bottom flask with methyl or ethyl cyclohexyloxyacetate and a molar excess of allyl alcohol.
-
Add a catalytic amount of a base catalyst such as sodium methoxide or potassium carbonate.
-
Heat the mixture to reflux. The lower-boiling alcohol byproduct (methanol or ethanol) can be slowly removed by distillation to drive the equilibrium towards the product.
-
Monitor the reaction by TLC or GC until completion.
-
Cool the reaction mixture and dissolve it in an organic solvent like diethyl ether.
-
Wash the organic solution with water, then with dilute HCl to neutralize the base catalyst, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation.
Table 4: Reaction Parameters for Transesterification
| Parameter | Recommended Value/Condition |
| Mole Ratio (Ester:Alcohol) | 1 : 2 to 1 : 5 |
| Catalyst | Sodium methoxide, Potassium carbonate |
| Temperature | Reflux temperature of allyl alcohol (~97°C) |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 70 - 95% |
Applications and Significance
This compound is a versatile molecule with a range of applications:
-
Fragrance and Perfumery: It is a key ingredient in many perfumes and cosmetic products, imparting a fresh, fruity, and green aroma.
-
Flavor Industry: Used as a flavoring agent in various food products.[1]
-
Pharmaceutical Synthesis: It serves as a valuable intermediate in the development of new active pharmaceutical ingredients (APIs).[1]
-
Polymer Chemistry: The allyl group allows for its use in polymer synthesis and modification.
Safety and Handling
-
Cyclohexyloxyacetic acid and its esters: Handle with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Allyl alcohol: Is toxic and flammable. Work in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Acid and Base Catalysts: Are corrosive. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound from cyclohexyloxyacetic acid is a well-established process. Both Fischer esterification and transesterification offer reliable routes to this valuable compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully synthesize and characterize this compound for various applications.
References
Novel Synthesis Methods for Allyl Cyclohexyloxyacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for novel synthesis methods of Allyl cyclohexyloxyacetate, a significant fragrance ingredient. The following sections outline various synthetic strategies, presenting quantitative data in structured tables for clear comparison and offering detailed experimental methodologies.
Introduction
This compound is a valuable compound in the fragrance industry, known for its fruity, pineapple-like aroma.[1] Traditional synthesis routes, such as the Williamson ether synthesis, have been widely used but are often accompanied by challenges related to reaction conditions and yields.[2][3][4][5][6][7] This has prompted the development of novel, more efficient synthetic methodologies. This document details several modern approaches, including multi-step hydrogenation and esterification/transesterification pathways and a "one-pot" synthesis strategy.
Synthesis Methodologies
Several innovative methods for the synthesis of this compound have been developed, offering improvements in yield, simplicity, and environmental impact. Below are detailed protocols for the most promising approaches.
Method 1: Two-Step Synthesis via Hydrogenation and Esterification
This common and effective strategy involves the initial formation of a cyclohexyloxyacetate intermediate through hydrogenation, followed by its esterification or transesterification to yield the final product.
Logical Workflow for Method 1
Caption: Workflow for the two-step synthesis of this compound.
1.A: Hydrogenation of Phenoxyacetic Acid followed by Esterification
This pathway begins with the hydrogenation of phenoxyacetic acid to produce cyclohexyloxyacetic acid, which is then esterified with allyl alcohol.[8]
-
Experimental Protocol:
-
Hydrogenation: In a high-pressure hydrogenation vessel, add 200g of phenoxyacetic acid, 0.5g of a 5% Rh/C catalyst (containing 50% water), and 150g of distilled water.[8]
-
Pressurize the vessel with hydrogen gas to 3 MPa and heat to 100°C.[8]
-
Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction.[8]
-
After cooling and depressurizing, filter the reaction mixture to remove the catalyst.
-
Remove the aqueous solvent under reduced pressure to obtain the crude cyclohexyloxyacetic acid.[8]
-
Esterification: Combine the crude cyclohexyloxyacetic acid with allyl alcohol in a molar ratio of 1:1 to 1:5.[8]
-
Add an acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in an amount of 0.5% to 15% of the total reactant weight.[8]
-
Add a water-entraining solvent such as benzene or toluene.[8]
-
Heat the mixture to a reaction temperature between 50°C and 140°C for 3 to 10 hours, removing water as it forms.[8]
-
After the reaction is complete, cool the mixture, wash with a basic solution to neutralize the acid catalyst, and then wash with water.
-
Dry the organic layer and purify the product by vacuum distillation.
-
1.B: Hydrogenation of Alkyl Phenoxyacetate followed by Transesterification
This variation involves the hydrogenation of an alkyl ester of phenoxyacetic acid (e.g., methyl or ethyl ester) followed by a transesterification reaction with allyl alcohol.[1][9]
-
Experimental Protocol (using Methyl Phenoxyacetate):
-
Hydrogenation: The hydrogenation of methyl-phenoxyacetate is carried out at 180°C and a pressure of 12 MPa, using 1 wt.% of a Ni/Al2O3 catalyst relative to the substrate.[1]
-
Monitor the reaction until the conversion of methyl-phenoxyacetate is complete.
-
After completion, cool the reactor, release the pressure, and filter out the catalyst to obtain crude methyl-cyclohexyloxyacetate.
-
Transesterification: Mix the crude methyl-cyclohexyloxyacetate with allyl alcohol.
-
Add a basic catalyst, such as potassium carbonate or sodium methanolate, which has been found to be more suitable than acidic catalysts for minimizing side products.[1]
-
Heat the reaction mixture to facilitate the transesterification. The specific temperature and time will depend on the catalyst used but should be optimized to achieve high conversion.
-
Upon completion, neutralize the catalyst (if necessary), wash the mixture, and dry the organic phase.
-
Purify the final product, allyl-cyclohexyloxyacetate, by vacuum distillation.[1]
-
Quantitative Data for Method 1
| Method | Intermediate Step Yield | Final Step Yield | Overall Purity | Reference |
| 1.A | 99% (turnover ratio for cyclohexyloxyacetic acid) | Not specified | >90% | [8] |
| 1.B | 90% (selectivity for methyl-cyclohexyloxyacetate) | 72% | Not specified | [1] |
| 1.C (Ethyl ester precursor) | Not specified | 85-90% | >90% | [9] |
Method 2: "One-Pot" Synthesis from Cyclohexanol
This method provides a more streamlined approach, starting from cyclohexanol and proceeding to the final product in a single reaction vessel, which simplifies the process and can improve overall efficiency.[10]
Reaction Pathway for Method 2
Caption: "One-pot" synthesis of this compound.
-
Experimental Protocol:
-
Prepare cyclohexyl sodium alkoxide by reacting cyclohexanol with metallic sodium.[10]
-
In a reaction vessel with dry toluene, add the prepared cyclohexyl sodium alkoxide and sodium chloroacetate.[10]
-
Heat the mixture to reflux and maintain until the initial reaction is complete.[10]
-
Cool the mixture slightly and then add a solution of allyl chloride in toluene dropwise.[10]
-
After the addition is complete, continue stirring until the second reaction is finished.[10]
-
Cool the reaction mixture to room temperature and filter to remove any solid byproducts.[10]
-
Wash the filtrate with water.
-
Separate the organic layer, dry it, and remove the solvent.[10]
-
Purify the resulting crude product by distillation to obtain pure this compound.[10]
-
Quantitative Data for Method 2
| Method | Overall Yield | Purity | Reference |
| "One-Pot" Synthesis | >90% | High (low by-products) | [10] |
Method 3: O-H Insertion Reaction
This novel approach utilizes a copper-catalyzed O-H insertion reaction with ethyl diazoacetate as a key step to form an intermediate, which can then be converted to the final product.[2]
-
Experimental Protocol:
-
O-H Insertion: In a suitable reaction vessel, dissolve cyclohexanol and a bis(salicylaldehydato) copper catalyst.
-
Slowly add ethyl diazoacetate (EDA) to the mixture. The ratio of alcohol to EDA and the reaction temperature should be optimized to maximize yield.[2]
-
After the reaction is complete, the catalyst can be removed, and the crude ethyl 2-cyclohexyloxy-acetate is isolated.
-
Transesterification: The obtained ethyl 2-cyclohexyloxy-acetate is then subjected to a transesterification reaction with allyl alcohol, similar to the protocol described in Method 1.B.
-
Quantitative Data for Method 3
| Method | Intermediate Yield | Final Step Yield | Overall Purity | Reference |
| O-H Insertion | 83% (for ethyl 2-cyclohexyloxy-acetate) | Not specified | >98% (for related product) | [2] |
Summary and Conclusion
The synthesis of this compound can be achieved through several novel and efficient methods. The two-step hydrogenation and esterification/transesterification routes offer high yields and purity, with established protocols. The "one-pot" synthesis presents a simplified and highly efficient alternative, reducing operational complexity. The O-H insertion method represents a more modern approach, although it involves specialized reagents like ethyl diazoacetate. The choice of method will depend on the specific requirements of the laboratory or industrial setting, including precursor availability, desired scale, and equipment. The detailed protocols and comparative data provided in these notes aim to assist researchers in selecting and implementing the most suitable synthetic strategy.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson_ether_synthesis [chemeurope.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 9. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 10. CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google Patents [patents.google.com]
Application Notes and Protocols: Transesterification Route to Allyl Cyclohexyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl cyclohexyloxyacetate is a valuable fragrance and flavor compound with a characteristic fruity, pineapple-like aroma.[1] It also serves as a potential intermediate in the synthesis of more complex molecules relevant to drug development and other chemical industries.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound via a transesterification route. This method offers a high-yield and selective pathway, utilizing readily available starting materials. The protocol focuses on the base-catalyzed transesterification of methyl cyclohexyloxyacetate with allyl alcohol.
Introduction
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68901-15-5 | [2] |
| Molecular Formula | C₁₁H₁₈O₃ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Fruity, pineapple-like, green, herbal | [1][5] |
| Boiling Point | 283 °C | [4] |
| Flash Point | >100 °C | [4] |
| Density | 1.016 g/cm³ | [4] |
| Refractive Index | 1.460 - 1.464 | [4] |
Table 2: Summary of Transesterification Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Starting Material | Methyl cyclohexyloxyacetate | [1] |
| Reagent | Allyl alcohol | [1] |
| Catalysts | Potassium carbonate or Sodium methoxide | [1] |
| Methyl Ester Conversion | 100% | [1] |
| Selectivity to Allyl Ester | 95% | [1] |
| Yield | 72% | [1] |
| Purification Method | Vacuum distillation | [1] |
Experimental Protocols
This protocol is based on the successful transesterification of methyl cyclohexyloxyacetate with allyl alcohol as reported in the literature.[1]
Materials:
-
Methyl cyclohexyloxyacetate
-
Allyl alcohol (excess)
-
Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe) (catalytic amount)
-
Anhydrous solvent (e.g., Toluene, optional, to aid in azeotropic removal of methanol)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap (optional), separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Protocol: Base-Catalyzed Transesterification
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl cyclohexyloxyacetate.
-
Add an excess of allyl alcohol. A molar ratio of 3 to 5 equivalents of allyl alcohol to the methyl ester is recommended to drive the equilibrium towards the product.
-
Add a catalytic amount of the base catalyst (e.g., 5-10 mol% of potassium carbonate or sodium methoxide).
-
If using a Dean-Stark trap to remove the methanol byproduct azeotropically, fill the trap with a suitable anhydrous solvent like toluene.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and excess allyl alcohol.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting methyl ester.
-
Continue refluxing until the reaction is complete (typically several hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst like potassium carbonate was used, it can be removed by filtration.
-
Carefully neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate. This step is crucial if a stronger base like sodium methoxide was used.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the excess allyl alcohol and any solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets around 5.2-6.0 ppm for the vinyl protons and a doublet around 4.6 ppm for the methylene protons adjacent to the oxygen), the cyclohexyl group (multiplets in the aliphatic region), and the methylene protons of the acetate moiety.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the ester (around 170 ppm), the carbons of the allyl group, and the carbons of the cyclohexyloxyacetate backbone.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1740-1760 cm⁻¹. Other characteristic peaks include C-O stretching and C-H stretching vibrations.
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry can be used to determine the purity of the compound and to confirm its molecular weight from the molecular ion peak in the mass spectrum.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key steps in the base-catalyzed transesterification.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 68901-15-5 [m.chemicalbook.com]
Application Note: Analysis of Allyl Cyclohexyloxyacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of Allyl cyclohexyloxyacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is relevant for quality control in the fragrance industry and for purity assessment in chemical synthesis.
Introduction
This compound is a synthetic fragrance ingredient with a fruity, green, and herbal aroma, often used in perfumes, toiletries, and household products.[1][2] Its chemical formula is C₁₁H₁₈O₃ and it has a molecular weight of 198.26 g/mol .[1][3] Accurate and sensitive analytical methods are essential for its quantification in various matrices and for ensuring product quality and consistency. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive identification.[4][5] This application note outlines a complete workflow, from sample preparation to data analysis, for the GC-MS analysis of this compound.
Experimental Protocols
A detailed methodology for the analysis of this compound is presented below. This includes sample preparation, instrument parameters, and data analysis procedures.
2.1. Sample Preparation
The sample preparation protocol is critical for achieving accurate and reproducible results. As this compound is a liquid soluble in organic solvents, a straightforward dilution is typically sufficient.[2]
-
Reagents and Materials:
-
This compound standard (≥98% purity)
-
Hexane or Dichloromethane (GC grade)
-
1.5 mL glass GC autosampler vials with caps[6]
-
Micropipettes
-
-
Procedure for Standard Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer the standard solutions to GC vials for analysis.
-
-
Procedure for Unknown Samples:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of hexane to achieve an estimated concentration within the calibration range.
-
If the sample contains solid particles, centrifuge or filter it through a 0.22 µm filter to prevent blockage of the GC inlet.[7]
-
Transfer the final solution to a GC vial.
-
2.2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-350 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
3.1. Identification
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a pure standard. The mass spectrum should exhibit characteristic fragment ions.
3.2. Quantification
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the prepared standard solutions. The concentration of this compound in unknown samples is then determined from this calibration curve.
Table 1: Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (min) | ~15.5 |
| Target Ion (m/z) | To be determined from the mass spectrum of the standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the standard |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
Workflow Diagram
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the identification and quantification of this compound. The detailed protocol for sample preparation and instrumental analysis ensures high sensitivity and accuracy, making it suitable for routine quality control and research applications in the fragrance and chemical industries.
References
- 1. This compound CAS#: 68901-15-5 [m.chemicalbook.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. tips.sums.ac.ir [tips.sums.ac.ir]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Allyl Cyclohexyloxyacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl cyclohexyloxyacetate is a fragrance ingredient known for its fruity and green aroma profile. Accurate and reliable analytical methods are essential for its quality control, stability testing, and formulation analysis in various consumer products. High-performance liquid chromatography (HPLC) with UV detection offers a robust and sensitive method for the quantification of this compound. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the determination of this compound. The following conditions are recommended for optimal separation and quantification.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
The following tables summarize the quantitative data obtained using the described HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 25 | 310.2 |
| 50 | 622.8 |
| 100 | 1248.5 |
| 200 | 2501.3 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Data
| Parameter | RSD (%) |
| Intra-day Precision (n=6) | 1.1% |
| Inter-day Precision (n=6) | 1.5% |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Preparation of Sample Solutions
-
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Extraction: Add a suitable volume of acetonitrile to the flask and sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Dilution: Dilute the sample solution with the mobile phase to a final concentration within the linear range of the assay.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Perform six replicate injections of a standard solution (e.g., 50 µg/mL) to check for system suitability.
-
Inject the series of working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
-
Visualizations
Experimental Workflow Diagram
Application of Allyl Cyclohexyloxyacetate in Fragrance Formulation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to Allyl Cyclohexyloxyacetate
This compound is a synthetic aroma chemical prized in modern perfumery for its complex and multifaceted olfactory profile.[1][2][3] It possesses a dominant green and fruity character, with distinct notes of pineapple and herbal undertones reminiscent of galbanum.[3][4] This unique combination allows it to impart a natural freshness and vibrancy to fragrance compositions.[1] Its excellent stability and solubility in typical fragrance bases make it a versatile ingredient for a wide range of applications, from fine fragrances to personal care and household products.[5][6]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance formulations.
| Property | Value | Reference |
| CAS Number | 68901-15-5 | [4][7] |
| Molecular Formula | C11H18O3 | [7] |
| Molecular Weight | 198.26 g/mol | [4][7] |
| Appearance | Colorless to pale yellowish clear liquid | [4] |
| Odor Profile | Green, fruity (pineapple), herbal (galbanum), slightly resinous and balsamic | [1][4][7] |
| Odor Strength | Medium to strong, with moderate persistence | [4] |
| Typical Usage | 0.1% to 5% in the fragrance concentrate | [1][4] |
| Solubility | Soluble in ethanol, methanol, isopropanol, and other common fragrance solvents | [5][7] |
| Flash Point | >100°C | [4] |
Olfactory Characteristics and Application
This compound is primarily utilized as a middle-note enhancer in fragrance compositions.[4] Its role is to bridge the volatile top notes with the tenacious base notes, adding structure and brightness to the heart of the fragrance.[1][4] It is particularly effective in the following fragrance families:
-
Fougère: Its green, herbal facets complement the characteristic lavender, oakmoss, and coumarin accord of fougère fragrances.
-
Chypre: The fruity and green notes of this compound can modernize and lift the traditional chypre structure of bergamot, labdanum, and oakmoss.[1][8][9]
-
Fruity-Floral: It enhances the fruity and floral accords, providing a natural and vibrant character.[4]
Experimental Protocols
The following protocols are designed to provide a systematic approach to evaluating the performance and stability of this compound in fragrance formulations.
Protocol for Sensory Evaluation of this compound
Objective: To characterize the olfactory profile of this compound and determine its detection threshold.
Materials:
-
This compound (99% purity)
-
Odorless solvent (e.g., Diethyl Phthalate - DEP)
-
Glass beakers and stirring rods
-
Volumetric flasks and pipettes
-
Odor-free smelling strips (blotters)[10]
-
Panel of at least 5 trained sensory analysts[11]
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in DEP, ranging from 10% down to 0.01%.
-
Blotter Preparation: Dip smelling strips into each dilution to a depth of 1 cm.[10] Allow the solvent to evaporate for 10-15 seconds.
-
Sensory Evaluation: Present the smelling strips to the sensory panel in a randomized and blind manner.[11]
-
Data Collection: Panelists should describe the odor profile at different dilutions and identify the lowest concentration at which the odor is detectable (detection threshold).
-
Analysis: Compile the descriptors and detection thresholds from all panelists to create a comprehensive olfactory profile.
Protocol for Stability Testing in a Consumer Product Base
Objective: To assess the stability of a fragrance formulation containing this compound in a representative consumer product base (e.g., shampoo, lotion).
Materials:
-
Fragrance oil containing a known concentration of this compound (e.g., 2%).
-
Unfragranced consumer product base.
-
Control fragrance oil (without this compound).
-
Glass jars with airtight lids.
-
Controlled environment chambers (e.g., ovens, UV light chambers).[4][7]
-
pH meter, viscometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment.
Procedure:
-
Sample Preparation: Prepare two batches of the consumer product: one with the fragrance containing this compound and one with the control fragrance. Also, include a sample of the unperfumed base.[4]
-
Initial Analysis: For each batch, record the initial color, odor, pH, and viscosity.[12][13] Analyze the fragrance composition using GC-MS to determine the initial concentration of key aroma chemicals, including this compound.
-
Accelerated Stability Testing: Store samples under various stress conditions to predict long-term stability.[4][5][13]
-
Periodic Evaluation: At each time point, evaluate the samples for any changes in color, odor, pH, and viscosity compared to the initial measurements and the control sample stored at room temperature.
-
Chemical Analysis: After the stability testing period, re-analyze the fragrance composition of the samples using GC-MS to quantify any degradation of this compound and other fragrance components.
Quantitative Data Summary
The following tables present illustrative quantitative data that could be obtained from the experimental protocols described above.
Olfactory Profile of this compound
| Concentration in DEP | Predominant Descriptors from Sensory Panel |
| 10% | Intense, sharp, green, pineapple, galbanum |
| 1% | Balanced, green, fruity (pineapple), herbal, slightly sweet |
| 0.1% | Fresh, green, subtle fruitiness |
| 0.01% | Faint, fresh, green |
Stability of a 2% this compound Fragrance in Shampoo
| Condition | Time | Color Change | Odor Change | pH Change | Viscosity Change (%) | This compound Degradation (%) |
| 40°C | 1 Month | None | None | -0.1 | -2% | <1% |
| 3 Months | Slight Yellowing | Slight weakening of top notes | -0.3 | -5% | ~2% | |
| UV Light | 24 Hours | Noticeable Yellowing | Significant loss of freshness | -0.2 | -3% | ~5% |
| Freeze-Thaw | 3 Cycles | None | None | None | -1% | <1% |
| Room Temp | 3 Months | None | None | -0.1 | -1% | <1% |
Application in Fragrance Formulations: Illustrative Examples
The following are conceptual fragrance formulations demonstrating how this compound can be incorporated to achieve specific olfactory effects.
Modern Fougère Formulation
| Ingredient | Parts | Olfactory Contribution |
| Bergamot Oil | 150 | Fresh, citrus top note |
| Lavender Oil | 200 | Aromatic, floral heart |
| This compound | 30 | Green, fruity lift to the heart |
| Geranium Oil | 50 | Rosy, green nuance |
| Coumarin | 80 | Sweet, hay-like, classic fougère element |
| Oakmoss Absolute | 40 | Earthy, mossy base |
| Vetiver Oil | 30 | Woody, earthy base |
| Musks (e.g., Galaxolide) | 200 | Clean, sensual base |
| Iso E Super | 220 | Woody, ambery, diffusive base |
| Total | 1000 |
Contemporary Chypre Formulation
| Ingredient | Parts | Olfactory Contribution |
| Bergamot Oil | 200 | Bright, citrus opening |
| This compound | 50 | Pineapple-like fruitiness, modernizes the top |
| Rose Absolute | 60 | Floral heart |
| Jasmine Absolute | 20 | Indolic, floral heart |
| Patchouli Oil | 100 | Earthy, woody core |
| Labdanum Resinoid | 30 | Ambery, resinous base |
| Oakmoss Tincture (low atranol) | 20 | Mossy, classic chypre base |
| Timbersilk™ | 150 | Woody, ambery diffusion |
| Hedione | 250 | Diffusive, transparent floralcy |
| Musks (e.g., Ambrettolide) | 120 | Powdery, warm base |
| Total | 1000 |
Safety and Regulatory Information
This compound is classified as an irritant and may cause respiratory irritation.[12] It is harmful if swallowed and may cause an allergic skin reaction.[14] It is also considered toxic to aquatic life with long-lasting effects.[14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this material.[14] All use of this compound must comply with the standards and amendments set by the International Fragrance Association (IFRA).
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. orchadia.org [orchadia.org]
- 5. mlapbotanicals.com [mlapbotanicals.com]
- 6. sltchemicals.com [sltchemicals.com]
- 7. testinglab.com [testinglab.com]
- 8. The Timeless Art Of Chypre Perfume: A Guide To Creating Your Own Chypre Perfume Recipe [talkfragrance.com]
- 9. nyc.ph [nyc.ph]
- 10. pac.gr [pac.gr]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. certifiedcosmetics.com [certifiedcosmetics.com]
- 14. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Application Notes and Protocols for Allyl Cyclohexyloxyacetate in Polymer Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Allyl Cyclohexyloxyacetate (ACHA) in polymer chemistry. While specific research on the polymerization of ACHA is limited in publicly available literature, its structure as an allyl ester suggests its utility as a monomer or comonomer in various polymerization reactions. Allyl monomers are known for their unique reactivity, often leading to polymers with specific properties.[1][2] This document outlines generalized experimental protocols for the polymerization of ACHA and its potential applications based on the known chemistry of allyl compounds.
Introduction to this compound in Polymer Science
This compound is a molecule containing a reactive allyl group and a bulky cyclohexyloxyacetate moiety.[3] The allyl group provides a site for polymerization, while the cyclohexyloxyacetate group can impart properties such as hydrophobicity, flexibility, and potentially biocompatibility to the resulting polymer. Due to the characteristic behavior of allyl monomers, ACHA is expected to undergo slow polymerization to yield polymers with low to moderate molecular weights.[1][2] A significant challenge in the polymerization of allyl monomers is degradative chain transfer, which can terminate the growing polymer chain and result in lower molecular weights.[1]
Potential applications for polymers and copolymers derived from this compound include:
-
Coatings and Adhesives: The incorporation of the bulky cyclohexyloxy group could enhance the adhesive properties and chemical resistance of coating formulations.[4]
-
Dental Resins and Composites: Allyl monomers are explored in dental materials to reduce polymerization stress.[5][6] ACHA could be a candidate for developing low-shrinkage dental composites.
-
Biomaterials and Drug Delivery: The ester linkage in ACHA offers a potential site for biodegradation. Polymers containing ACHA could be investigated for controlled drug release applications, where the polymer matrix degrades over time.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing polymerization experiments, including solvent selection and reaction temperature.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 283 °C |
| Density | 1.0120 to 1.0200 g/cm³ @ 25°C |
| Refractive Index | 1.4600 to 1.4640 @ 20°C |
| Flash Point | >100 °C |
(Data sourced from commercial supplier information)[3]
Experimental Protocols
The following are generalized protocols for the polymerization of this compound. These should be considered as starting points, and optimization of reaction conditions is highly recommended.
Protocol 1: Free-Radical Homopolymerization of this compound
This protocol describes the bulk polymerization of ACHA using a free-radical initiator. Free-radical polymerization is a common method for polymerizing vinyl and allyl monomers.[7]
Materials:
-
This compound (ACHA), purified
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), as initiator
-
Anhydrous toluene or other suitable solvent (optional, for solution polymerization)
-
Methanol or ethanol (for precipitation)
-
Schlenk flask or reaction vessel with a condenser and magnetic stirrer
-
Nitrogen or Argon gas supply
-
Oil bath or heating mantle
Procedure:
-
Preparation: Place a magnetic stir bar in the Schlenk flask and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Charging the Reactor: Introduce the desired amount of this compound into the flask. If performing solution polymerization, add the anhydrous solvent at this stage.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture under an inert atmosphere. The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. If the polymer is viscous, dilute it with a small amount of solvent. Slowly pour the polymer solution into a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring to precipitate the polymer.
-
Purification: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene). Repeat the precipitation step two more times to remove unreacted monomer and initiator residues.
-
Drying: Collect the purified polymer and dry it under vacuum at a moderate temperature until a constant weight is achieved.
Expected Outcome:
Due to the nature of allyl monomers, the resulting Poly(this compound) is expected to be a viscous liquid or a low-molecular-weight solid.
Protocol 2: Copolymerization of this compound with an Acrylic Monomer (e.g., Methyl Methacrylate)
Copolymerization with more reactive monomers like acrylates can be an effective strategy to incorporate ACHA into a polymer chain and achieve higher molecular weights.[8]
Materials:
-
This compound (ACHA), purified
-
Methyl Methacrylate (MMA), purified
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Methanol (for precipitation)
-
Reaction vessel, inert gas supply, heating and stirring equipment as in Protocol 1.
Procedure:
-
Preparation and Charging: Follow steps 1 and 2 from Protocol 1, adding both ACHA and MMA to the reaction flask in the desired molar ratio.
-
Initiator and Degassing: Add AIBN (0.1-1 mol% of total monomers) and degas the mixture as described in Protocol 1.
-
Polymerization: Heat the reaction mixture to 60-80 °C with stirring under an inert atmosphere. Monitor the reaction progress by taking samples for analysis (e.g., NMR or FTIR to track monomer conversion).
-
Work-up: Cool the reaction, dilute if necessary, and precipitate the copolymer in cold methanol.
-
Purification and Drying: Purify the copolymer by repeated dissolution and precipitation, followed by drying under vacuum.
Data Presentation
The following tables present hypothetical, yet representative, data for the polymerization of allyl monomers to provide a reference for expected outcomes.
Table 1: Hypothetical Results for Homopolymerization of this compound
| Entry | Initiator (mol%) | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | AIBN (0.5) | 70 | 12 | 35 | 3,500 | 2.1 |
| 2 | AIBN (1.0) | 70 | 12 | 45 | 2,800 | 2.5 |
| 3 | BPO (0.5) | 80 | 12 | 40 | 3,200 | 2.3 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Table 2: Hypothetical Results for Copolymerization of ACHA and MMA
| Entry | ACHA:MMA (molar ratio) | Conversion (%) | Mn ( g/mol ) | PDI | ACHA in Copolymer (mol%) |
| 1 | 10:90 | 85 | 25,000 | 1.8 | 8 |
| 2 | 25:75 | 78 | 18,000 | 1.9 | 20 |
| 3 | 50:50 | 65 | 12,000 | 2.2 | 42 |
Visualizations
Diagram 1: Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of polymers from this compound.
Diagram 2: Signaling Pathway for Free-Radical Polymerization
Caption: Key steps in the free-radical polymerization of an allyl monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights on the Atmospheric-Pressure Plasma-Induced Free-Radical Polymerization of Allyl Ether Cyclic Carbonate Liquid Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. coatingsworld.com [coatingsworld.com]
- 5. Dental composite resins with low polymerization stress based on a new allyl carbonate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Allyl Cyclohexyloxyacetate in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Allyl Cyclohexyloxyacetate (ACHA) as a monomer for polymerization, targeting applications in biomedical research and drug development. While direct polymerization data for ACHA is limited in public literature, this document outlines potential polymerization strategies based on the known reactivity of allyl monomers. Detailed protocols for the synthesis of the ACHA monomer are also provided.
Introduction to this compound (ACHA)
This compound is a chemical compound primarily recognized for its pleasant fruity and floral aroma, leading to its use in the fragrance and flavor industries.[1][2][3] Its molecular structure, featuring a reactive allyl group and a bulky cyclohexyloxyacetate moiety, makes it an interesting candidate as a monomer for the synthesis of functional polymers. The presence of the allyl double bond allows for polymerization, while the ester and cyclohexyl groups can impart unique properties to the resulting polymer, such as hydrophobicity and potential biocompatibility.[4][5]
Polymers with allyl functionalities are gaining increasing attention in the biomedical field for applications such as drug delivery, tissue engineering, and antimicrobial coatings due to the versatility of the allyl group for post-polymerization modification.[4][5][6]
Synthesis of this compound Monomer
Several methods for the synthesis of this compound have been reported, primarily involving the esterification or transesterification of a cyclohexyloxyacetate precursor.
Synthesis via Hydrogenation and Esterification
A common route involves the hydrogenation of phenoxyacetic acid to cyclohexanoloxyacetic acid, followed by esterification with allyl alcohol.[7]
Experimental Protocol: Two-Step Synthesis of ACHA
Step 1: Hydrogenation of Phenoxyacetic Acid
-
In a high-pressure hydrogenation vessel, combine 200g of phenoxyacetic acid, 0.5g of 5% Rh/C catalyst (containing 50% water), and 150g of distilled water.[8]
-
Pressurize the vessel with hydrogen gas to 3 MPa and heat to 100°C.[8]
-
Maintain the reaction under these conditions until hydrogen uptake ceases.
-
After cooling and depressurizing, filter the reaction mixture to remove the catalyst.
-
Remove the aqueous solvent under reduced pressure to obtain the crude cyclohexanoloxyacetic acid. The reported yield of the crude product is high, with a purity of approximately 99%.[8]
Step 2: Esterification with Allyl Alcohol
-
Combine the crude cyclohexanoloxyacetic acid with an excess of allyl alcohol.
-
Add an acidic catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst, wash the organic layer with water and brine, and dry it over an anhydrous salt (e.g., Na2SO4).
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Synthesis via Transesterification
An alternative method involves the transesterification of a methyl or ethyl ester of cyclohexyloxyacetic acid with allyl alcohol.[1][9][10]
Experimental Protocol: Transesterification Synthesis of ACHA
-
Prepare methyl-cyclohexyloxyacetate by catalytic hydrogenation of methyl-phenoxyacetate.[1]
-
In a reaction flask equipped with a distillation column, combine methyl-cyclohexyloxyacetate with an excess of allyl alcohol.
-
Add a basic catalyst, such as potassium carbonate or sodium methanolate, which has been shown to be effective and minimize side reactions.[1][9]
-
Heat the reaction mixture to reflux. The lower-boiling methanol produced during the transesterification is removed by distillation, driving the equilibrium towards the product.
-
Monitor the reaction until completion.
-
After cooling, filter to remove the catalyst.
-
Wash the organic mixture, dry it, and purify by vacuum distillation. This method has reported yields of around 72%.[9]
Table 1: Summary of Synthesis Parameters for this compound
| Synthesis Method | Precursors | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reported Yield (%) |
| Hydrogenation & Esterification | Phenoxyacetic acid, Allyl alcohol | 5% Rh/C (hydrog.), Acidic catalyst (ester.) | Water (hydrog.) | 100 (hydrog.) | 3 (hydrog.) | ~99 (crude hydrog. product)[8] |
| Transesterification | Methyl-cyclohexyloxyacetate, Allyl alcohol | Potassium carbonate or Sodium methanolate | None (excess allyl alcohol) | Reflux | Atmospheric | 72[9] |
Polymerization of this compound
The polymerization of allyl monomers is known to be challenging via conventional free-radical methods due to degradative chain transfer, which often results in low molecular weight polymers.[6][7] However, controlled radical polymerization techniques and copolymerization strategies can be employed to achieve better results.
Potential Polymerization Methods
Free-Radical Polymerization (FRP)
Conventional FRP of ACHA would likely result in oligomers or low molecular weight polymers. This is due to the abstraction of an allylic hydrogen from the monomer by a propagating radical, leading to the formation of a stable, less reactive allyl radical and termination of the growing polymer chain.[6] To enhance the degree of polymerization, high concentrations of a free-radical initiator (e.g., benzoyl peroxide or AIBN) and elevated temperatures may be required.
Controlled Radical Polymerization (CRP)
Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over the polymerization of functional monomers.
-
ATRP: This method could potentially be used to synthesize well-defined poly(this compound) by using a suitable initiator (e.g., an alkyl halide) and a transition metal catalyst complex (e.g., Cu(I)Br/ligand). ATRP has been successfully used for other allyl-functionalized monomers.[3]
-
RAFT: RAFT polymerization of ACHA using a suitable chain transfer agent could provide polymers with controlled molecular weights and narrow polydispersities. This technique has been shown to be effective for the polymerization of monomers containing both highly reactive and less reactive double bonds, such as allyl methacrylate.[11]
Copolymerization
Copolymerizing ACHA with more reactive vinyl monomers (e.g., styrene, acrylates, methacrylates) is a viable strategy to incorporate the ACHA units into a polymer chain while achieving higher molecular weights.[7][12] The feed ratio of the comonomers would need to be carefully controlled to obtain the desired copolymer composition.
Hypothetical Experimental Protocol: RAFT Polymerization of ACHA
This protocol is a proposed method and would require optimization.
-
In a Schlenk flask, dissolve this compound (ACHA) and a RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate) in a suitable solvent (e.g., toluene or dioxane).
-
Add a radical initiator (e.g., AIBN). The molar ratio of monomer:RAFT agent:initiator should be carefully chosen to target a specific molecular weight (e.g., 100:1:0.1).
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at a temperature suitable for the initiator decomposition (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed for a set time, taking aliquots periodically to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Potential Applications in Drug Development
Polymers derived from ACHA could offer several advantages in drug delivery and biomedical applications.
-
Drug Delivery Vehicles: The hydrophobic nature of the cyclohexyl and acetate groups could lead to the formation of self-assembled nanoparticles or micelles in aqueous environments, suitable for encapsulating hydrophobic drugs.[5]
-
Post-Polymerization Modification: The allyl groups on the polymer backbone serve as handles for further chemical modification.[4] For instance, thiol-ene "click" chemistry can be used to attach targeting ligands, imaging agents, or hydrophilic polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[5]
-
Thermosensitive Materials: The bulky cyclohexyl group might impart interesting thermal properties to the polymer, potentially leading to the development of thermosensitive drug delivery systems.
Table 2: Potential Properties and Applications of Poly(this compound)
| Property | Potential Characteristic | Relevance to Drug Development |
| Solubility | Likely soluble in common organic solvents, insoluble in water. | Facilitates formulation and processing; potential for nanoparticle formation. |
| Biocompatibility | To be determined through in vitro and in vivo studies. | Crucial for any biomedical application. |
| Degradability | The ester linkage may be susceptible to hydrolysis. | Potential for biodegradable drug delivery systems. |
| Functionality | Pendant allyl groups. | Allows for post-polymerization modification to attach drugs or targeting moieties.[4] |
Visualizations
Caption: Synthesis pathway for this compound (ACHA).
Caption: Workflow for potential ACHA polymerization and application.
Conclusion
This compound presents an intriguing, yet underexplored, monomer for the development of novel functional polymers. While its homopolymerization may be challenging, modern polymerization techniques and copolymerization strategies offer promising avenues for the synthesis of well-defined ACHA-containing polymers. The unique combination of a reactive allyl handle and a bulky, hydrophobic side chain makes these potential polymers attractive candidates for further investigation in the field of drug delivery and advanced biomaterials. The protocols and application notes provided herein serve as a foundational guide for researchers venturing into the exploration of this monomer.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gantrade.com [gantrade.com]
- 8. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Allyl Cyclohexyloxyacetate-Based Polymers in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the synthesis, characterization, and application of polymers based on allyl cyclohexyloxyacetate is limited. The following application notes and protocols are based on established principles of allyl polymer chemistry and potential applications extrapolated from polymers with similar functionalities.[1][2][3][4][5][6] These are intended to serve as a foundational guide for researchers exploring this novel polymer system.
Introduction to Poly(this compound)
This compound is a monomer containing a reactive allyl group, which can be polymerized to create novel polymer structures.[1][6] The resulting polymer, poly(this compound), possesses a unique combination of a flexible poly-allyl backbone and bulky, hydrophobic cyclohexyloxyacetate side chains. These structural features suggest potential applications in areas requiring tunable thermal properties, hydrophobicity, and post-polymerization modification capabilities. The pendant allyl groups on the polymer backbone are particularly valuable, offering sites for further chemical reactions such as thiol-ene "click" chemistry, epoxidation, or bromination, allowing for the covalent attachment of various functional molecules, including drugs, targeting ligands, or imaging agents.[3][6]
Potential Applications:
-
Drug Delivery Systems: The hydrophobic nature of the polymer could make it suitable for encapsulating poorly water-soluble drugs. The polymer could be formulated into nanoparticles or micelles for controlled release applications.[1][2][3][4][5][6]
-
Biomaterial Coatings: The polymer's properties may be suitable for creating hydrophobic and biocompatible coatings for medical devices to reduce biofouling.[1][2]
-
Thermosetting Resins and Composites: Cross-linking of the pendant allyl groups could lead to the formation of durable thermoset materials with high thermal stability.[7]
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes a general method for the synthesis of poly(this compound) using a free-radical initiator. Note that allyl monomers typically polymerize to form low-molecular-weight polymers or oligomers due to degradative chain transfer.[8] Achieving high molecular weights can be challenging. An improved process for making allyl polymers involves the gradual addition of the free-radical initiator during polymerization to increase monomer conversion.[9]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer and hot plate
-
Vacuum line
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: Assemble a Schlenk flask with a condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).
-
Polymerization:
-
Add the purified this compound (e.g., 10 g, 50.4 mmol) and anhydrous toluene (e.g., 20 mL) to the Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
In a separate vial, dissolve AIBN (e.g., 0.165 g, 1 mmol) in a small amount of anhydrous toluene.
-
Heat the monomer solution to 70°C with stirring.
-
Slowly add the AIBN solution to the reaction mixture over a period of 4-6 hours using a syringe pump. .
-
-
Polymer Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Allow the precipitate to settle, then decant the supernatant.
-
Re-dissolve the polymer in a minimal amount of toluene and re-precipitate in cold methanol to further purify it.
-
Collect the polymer by filtration or centrifugation.
-
-
Drying: Dry the resulting white polymer under vacuum at 40°C until a constant weight is achieved.
Experimental Workflow for Polymer Synthesis
Caption: A flowchart illustrating the key steps in the free-radical polymerization of this compound.
Post-Polymerization Modification: Thiol-Ene "Click" Reaction
This protocol outlines the functionalization of poly(this compound) with a thiol-containing molecule (e.g., a fluorescent dye or a drug) via a photo-initiated thiol-ene reaction.[3][6]
Materials:
-
Poly(this compound)
-
Thiol-containing molecule (e.g., 1-dodecanethiol as a model compound)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Anhydrous Tetrahydrofuran (THF)
-
UV lamp (365 nm)
-
Schlenk tube
Procedure:
-
Reaction Setup: In a quartz Schlenk tube, dissolve poly(this compound) (e.g., 1 g) in anhydrous THF (e.g., 20 mL).
-
Add Reagents: Add the thiol-containing molecule (e.g., 1.2 equivalents relative to the allyl groups) and DMPA (e.g., 5 mol% relative to the allyl groups).
-
De-gassing: De-gas the solution with argon for 30 minutes.
-
Photoreaction: Irradiate the stirred solution with a 365 nm UV lamp at room temperature. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of allyl proton signals).
-
Purification: Once the reaction is complete, precipitate the functionalized polymer in cold methanol.
-
Drying: Dry the purified polymer under vacuum.
Polymer Characterization Data
The following table summarizes the expected characterization data for poly(this compound). The values are hypothetical and serve as a guide for expected results.
| Property | Technique | Expected Result | Information Gained |
| Chemical Structure | ¹H NMR, ¹³C NMR | Peaks corresponding to the polymer backbone and cyclohexyloxyacetate side chains. Disappearance of monomer vinyl peaks. | Confirmation of polymer structure and purity. |
| Functional Groups | FTIR Spectroscopy | C=O stretch (ester), C-O-C stretch (ether), C-H stretches (aliphatic). | Verification of key functional groups. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mₙ: 5,000 - 15,000 g/mol ; PDI: 1.5 - 2.5 | Average molecular weight and polydispersity index. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition > 250°C | Information on the thermal stability of the polymer. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | T₉ expected to be above room temperature. | Determination of the amorphous nature and thermal transitions. |
Application in Drug Delivery: A Hypothetical Signaling Pathway
For drug delivery applications, poly(this compound) could be functionalized with a targeting ligand (e.g., folic acid) to direct nanoparticles to cancer cells overexpressing the folate receptor. The drug-loaded nanoparticle would then be internalized via endocytosis.
Hypothetical Targeted Drug Delivery Pathway
References
- 1. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers | Semantic Scholar [semanticscholar.org]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [ouci.dntb.gov.ua]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5420216A - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Allyl Cyclohexyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of Allyl cyclohexyloxyacetate. The protocols outlined below are based on established methodologies for the characterization of fragrance and flavor compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. This method allows for the determination of the compound's purity and the identification of any potential impurities. The retention time in the gas chromatogram provides a characteristic identifier, while the mass spectrum offers a molecular fingerprint, enabling structural confirmation through the analysis of its fragmentation pattern.
Experimental Protocol:
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection of 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Final hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
Data Presentation:
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₈O₃[1] |
| Molecular Weight | 198.26 g/mol [1] |
| Predicted Retention Time | Dependent on the specific GC system and conditions, but expected to elute in the mid-to-late region of the chromatogram. |
| Predicted Molecular Ion (M+) | m/z 198 |
| Predicted Key Fragment Ions | m/z 157 (M - C₃H₅), m/z 99 (Cyclohexyloxy group), m/z 83 (Cyclohexyl group), m/z 55, m/z 41 (Allyl group) |
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is ideal for confirming the presence of the ester functional group (C=O and C-O stretches) and the alkene C=C bond of the allyl group. The resulting spectrum provides a unique fingerprint that can be used for compound identification and quality control.
Experimental Protocol:
-
Instrumentation: A Fourier Transform Infrared Spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis.
Data Presentation:
Table 2: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2935, 2860 | Strong | C-H stretch (cyclohexyl) |
| ~1750 | Strong | C=O stretch (ester)[2] |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1120 | Strong | C-O stretch (ester)[2] |
Logical Diagram:
Caption: Relationship between functional groups and IR peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, these techniques can fully characterize the structure of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 128 or more, depending on sample concentration.
-
Data Presentation:
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.90 | ddt | 1H | -CH=CH₂ |
| ~5.30 | dd | 1H | -CH=CH₂ (trans) |
| ~5.25 | dd | 1H | -CH=CH₂ (cis) |
| ~4.60 | dt | 2H | -O-CH₂-CH= |
| ~4.15 | s | 2H | -O-CH₂-C=O |
| ~3.40 | m | 1H | Cyclohexyl C-H (adjacent to O) |
| 1.10-1.90 | m | 10H | Cyclohexyl -CH₂- |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~132 | -CH=CH₂ |
| ~118 | -CH=CH₂ |
| ~77 | Cyclohexyl C-O |
| ~68 | -O-CH₂-C=O |
| ~65 | -O-CH₂-CH= |
| ~32 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
| ~24 | Cyclohexyl CH₂ |
Experimental Workflow:
Caption: Workflow for NMR analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Allyl Cyclohexyloxyacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Allyl Cyclohexyloxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound. The most common routes include:
-
Two-Step Hydrogenation and Esterification: This involves the hydrogenation of phenoxyacetic acid to cyclohexanoloxyacetic acid, followed by an acid-catalyzed esterification with allyl alcohol.[1]
-
Hydrogenation and Transesterification: This route starts with the hydrogenation of methyl-phenoxyacetate to produce methyl-cyclohexyloxyacetate, which is then transesterified with allyl alcohol using a basic catalyst.[2]
-
One-Pot Williamson Ether Synthesis: This method involves the reaction of a sodium salt with allyl chloride in a "one-kettle" approach to yield this compound.[3]
-
O-H Insertion Reaction: A more novel approach utilizes the reaction of ethyl diazoacetate with cyclohexanol, mediated by a copper carbenoid, to form an intermediate that can be converted to the final product.[4]
Q2: What is this compound used for?
A2: this compound is primarily used as a fragrance ingredient in the food and perfumery industry, valued for its fruity, pineapple-like aroma.[2][5] It is also utilized as an intermediate in the synthesis of other specialty chemicals and can be incorporated into polymers to modify their properties, such as flexibility and durability.[6]
Q3: What are the typical yields for this compound synthesis?
A3: The yield of this compound is highly dependent on the synthetic route and optimization of reaction conditions. Reported yields vary, with some methods achieving up to 89%.[1] For instance, a two-step hydrogenation and transesterification process reports a yield of 72% for the final product.[2]
Troubleshooting Guides
Route 1: Two-Step Hydrogenation and Esterification/Transesterification
Problem 1: Low yield in the hydrogenation of the aromatic ring.
-
Possible Cause: Inefficient catalyst, suboptimal temperature, or pressure.
-
Solution:
-
Catalyst Selection: Metals from Group VIII.A, such as Rhodium (Rh), Palladium (Pd), Platinum (Pt), or Nickel (Ni), are effective catalysts for the hydrogenation of aromatic rings.[2] A 5% Rh/C catalyst has been shown to be effective.[1] For the hydrogenation of methyl-phenoxyacetate, a Ni/Al2O3 catalyst has been optimized.[2]
-
Reaction Conditions: Optimal conditions for the hydrogenation of methyl-phenoxyacetate have been found to be a temperature of 180°C and a pressure of 12 MPa.[2] For the hydrogenation of phenoxyacetic acid, a temperature of 100°C and a pressure of 3 MPa have been used.[1] It is crucial to ensure the reaction is run to completion.
-
Problem 2: Formation of byproducts during hydrogenation.
-
Possible Cause: Hydrogenolysis of the starting material or the product.
-
Solution:
-
Catalyst Amount: Using a higher amount of catalyst can decrease the reaction time but may also decrease selectivity, leading to more side products. It is important to find the optimal catalyst loading.[2]
-
Temperature Control: Higher temperatures can lead to catalyst deactivation and an increase in undesirable side reactions.[2] Maintaining the optimal temperature is critical for high selectivity.
-
Problem 3: Low conversion in the transesterification step.
-
Possible Cause: Inappropriate catalyst or inefficient removal of the alcohol byproduct.
-
Solution:
-
Catalyst Choice: Basic catalysts are more suitable for the transesterification of methyl-cyclohexyloxyacetate with allyl alcohol as they minimize side reactions associated with allylic compounds. Potassium carbonate and sodium methanolate have been identified as highly effective catalysts, achieving 100% conversion of the methyl ester.[2]
-
Byproduct Removal: The ethanol or methanol generated during the transesterification needs to be removed to drive the reaction to completion. This can be achieved by adding an entrainer like cyclohexane, benzene, or toluene to the reaction mixture.[7]
-
Route 2: Williamson Ether Synthesis
Problem 1: Low yield of the desired ether.
-
Possible Cause: Competing elimination reaction (E2) instead of substitution (SN2). This is particularly problematic with secondary or tertiary alkyl halides.[8][9]
-
Solution:
-
Choice of Reagents: The Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides.[8][10] In the synthesis of this compound, allyl chloride (a primary halide) is a suitable reagent.
-
Reaction Conditions: Use of a strong base like sodium hydride (NaH) or potassium hydride (KH) can favor the formation of the alkoxide.[8][9] The reaction is often performed in a polar aprotic solvent like DMF or DMSO to increase the rate of the SN2 reaction.[11]
-
Problem 2: C-alkylation as a side reaction.
-
Possible Cause: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atom of the ring in addition to the desired O-alkylation.
-
Solution:
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Synthetic Route | Key Steps | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Hydrogenation & Esterification | 1. Hydrogenation of Phenoxyacetic Acid 2. Esterification | 1. 5% Rh/C 2. Acid Catalyst | 1. 100 2. 50-140 | 1. 3 2. N/A | 89 | [1] |
| Hydrogenation & Transesterification | 1. Hydrogenation of Methyl-phenoxyacetate 2. Transesterification | 1. Ni/Al2O3 2. K2CO3 or NaOCH3 | 1. 180 2. N/A | 1. 12 2. N/A | 72 | [2] |
| "One-Kettle" Williamson Ether Synthesis | Reaction of Cyclohexanol Sodium Salt with Sodium Chloroacetate and then Allyl Chloride | N/A | Reflux | Atmospheric | 85 | [3] |
| O-H Insertion & Transesterification | 1. O-H Insertion into Cyclohexanol with Ethyl Diazoacetate 2. Transesterification | 1. Bis(salicylaldehydato) copper | N/A | N/A | 83 (for intermediate) | [4] |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation and Transesterification
This protocol is based on the method described for the preparation of allyl esters from hydrogenated methyl-phenoxyacetate.[2]
Step 1: Hydrogenation of Methyl-phenoxyacetate
-
Charge a high-pressure autoclave with methyl-phenoxyacetate and 1 wt.% of Ni/Al2O3 catalyst.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 12 MPa.
-
Heat the reaction mixture to 180°C with constant stirring.
-
Maintain these conditions until the reaction is complete (monitor by GC analysis).
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the resulting methyl-cyclohexyloxyacetate by vacuum distillation.
Step 2: Transesterification to this compound
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the purified methyl-cyclohexyloxyacetate, an excess of allyl alcohol, and a catalytic amount of potassium carbonate or sodium methanolate.
-
Add an entrainer such as cyclohexane to aid in the removal of methanol.
-
Heat the mixture to reflux. The methanol-cyclohexane azeotrope will collect in the Dean-Stark trap.
-
Continue the reaction until no more methanol is collected, indicating the completion of the reaction.
-
Cool the reaction mixture and wash with water to remove the catalyst and excess allyl alcohol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the final product, this compound, by vacuum distillation.
Protocol 2: "One-Kettle" Williamson Ether Synthesis
This protocol is adapted from a one-pot synthesis method.[3]
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, add dry toluene and metallic sodium.
-
Heat the mixture to the melting point of sodium and stir vigorously to create a sodium dispersion.
-
Cool the dispersion and add cyclohexanol dropwise to form sodium cyclohexanolate.
-
To this mixture, add sodium chloroacetate and reflux until the reaction is complete.
-
Cool the reaction mixture and add a toluene solution of allyl chloride dropwise.
-
After the addition is complete, reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature and filter to remove the precipitated salts.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the toluene by distillation and purify the crude product by vacuum distillation to obtain this compound.
Visualizations
References
- 1. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. fzgxjckxxb.com [fzgxjckxxb.com]
Technical Support Center: Purification of Allyl Cyclohexyloxyacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Allyl cyclohexyloxyacetate.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a low yield after purification. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in ester purification. Several factors could be contributing to this problem:
-
Incomplete Reaction: The synthesis of this compound, whether through direct esterification or transesterification, is an equilibrium reaction. If the reaction has not gone to completion, the yield of the crude product will be low, directly impacting the final purified yield.
-
Solution: Ensure the reaction goes to completion by using a Dean-Stark apparatus to remove water during esterification or by using an excess of one reactant.[1] For transesterification, ensure the catalyst is active and reaction times are sufficient.
-
-
Losses during Work-up: Significant amounts of the product can be lost during aqueous washes if the organic layer is not separated carefully.
-
Solution: Perform extractions with care, allowing adequate time for layers to separate. Back-extract the aqueous layer with a small amount of fresh solvent to recover any dissolved product.
-
-
Improper Distillation Technique: this compound has a high boiling point (281-283 °C). Distillation at atmospheric pressure can lead to decomposition and reduced yield.
-
Product Volatility: While it has a high boiling point, improper handling during solvent removal can lead to loss of product.
-
Solution: Use a rotary evaporator with controlled temperature and vacuum to remove the solvent. Avoid excessive heat.
-
Q2: The purity of my this compound is lower than expected after distillation. What impurities might be present and how can I remove them?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities and their removal strategies are:
-
Unreacted Starting Materials: Residual cyclohexyloxyacetic acid, allyl alcohol, or the starting ester (in transesterification) are common impurities.
-
Solution:
-
Acidic Impurities (Cyclohexyloxyacetic Acid): Wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize and remove the acid.[4]
-
Alcohol Impurities (Allyl Alcohol): Wash with water or brine to remove excess allyl alcohol.
-
-
-
Side-Reaction Products: Depending on the synthesis route, various side products can form. For instance, if synthesized via hydrogenation of a precursor, impurities like cyclohexane, benzene, cyclohexanol, and phenol might be present.
-
Solution: Fractional vacuum distillation is often effective in separating compounds with different boiling points. If impurities have very close boiling points to the product, column chromatography may be necessary.
-
-
Decomposition Products: Overheating during distillation can cause decomposition.
-
Solution: Use a well-controlled vacuum source and a heating mantle with a temperature controller to avoid overheating the distillation flask.[4]
-
Q3: I am having trouble with the vacuum distillation. The product is not distilling over, or the vacuum is unstable.
A3: Challenges with vacuum distillation can often be traced to the setup and procedure:
-
Leaks in the System: A stable, low pressure is crucial for effective vacuum distillation. Leaks are a common cause of failure.
-
Solution: Ensure all ground glass joints are properly sealed and greased. Check all tubing and connections for cracks or loose fittings.
-
-
Insufficient Heating or Bumping: The liquid may not be reaching its boiling point at the reduced pressure, or it may be boiling too vigorously ("bumping").
-
Solution: Use a heating mantle with a stirrer for even heating. A magnetic stir bar is essential to prevent bumping, as boiling chips are ineffective under vacuum.[5] Ensure the distillation flask is not more than two-thirds full.
-
-
Inadequate Condenser Cooling: If the condenser is not cold enough, the vaporized product will not condense efficiently and will be lost to the vacuum pump.
-
Solution: Ensure a steady flow of cold water through the condenser. For very low-pressure distillations, a cold trap between the receiving flask and the vacuum pump is recommended to protect the pump and capture any volatile product.
-
Quantitative Data on Purification
The following table summarizes typical quantitative data for the purification of esters, providing a benchmark for this compound purification.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Fractional Vacuum Distillation | >99% | 70-90% | The most common and effective method for purifying high-boiling point esters like this compound. Yield is dependent on the purity of the crude product. |
| Column Chromatography | >98% | 60-80% | Useful for removing impurities with boiling points close to the product. Yield can be lower due to losses on the column. |
| Aqueous Wash (Work-up) | Variable | >95% (of work-up step) | Purity is dependent on the nature of impurities being removed. This is a pre-purification step. |
Experimental Protocols
Detailed Protocol for Vacuum Distillation of this compound
This protocol outlines the steps for purifying this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (recommended)
-
Vacuum tubing
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
Procedure:
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Lightly apply vacuum grease to all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound. The flask should not be more than two-thirds full.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the condenser to a cold water source.
-
Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Turn on the magnetic stirrer to a moderate speed.
-
Start the vacuum pump to slowly evacuate the system. The pressure should drop to the desired level (typically 1-10 mmHg).
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Observe the mixture for boiling and the condensation of vapor in the distillation head.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.
-
-
Completion and Shutdown:
-
Once the majority of the product has distilled over and the temperature begins to drop or fluctuate, stop the distillation.
-
Turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and weigh the purified product.
-
Visualizations
Troubleshooting Logic for this compound Purification
Caption: Troubleshooting workflow for common purification issues.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Allyl Cyclohexyloxyacetate
Welcome to the technical support center for the synthesis of Allyl Cyclohexyloxyacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
| Sub-optimal catalyst: The catalyst used may not be efficient for the chosen synthesis route. | For transesterification, basic catalysts like potassium carbonate or sodium methanolate have been shown to be effective.[1] For Williamson ether synthesis, a strong, non-nucleophilic base like sodium hydride (NaH) is recommended to ensure complete formation of the alkoxide.[2] | |
| Presence of water: Water can hydrolyze the starting materials or the product, leading to lower yields. | Ensure all reactants and solvents are anhydrous. | |
| Presence of Impurities/Byproducts | Competing elimination reaction (Williamson Synthesis): The use of sterically hindered reactants can favor the E2 elimination reaction, leading to the formation of an alkene byproduct instead of the desired ether.[2][3] | Use a primary alkyl halide and a less sterically hindered alkoxide. Lowering the reaction temperature can also favor the SN2 reaction over elimination.[2] |
| Side reactions of allyl alcohol (Transesterification): Allyl alcohol can undergo side reactions, especially in the presence of acid catalysts, leading to byproducts. Basic catalysts are generally more suitable to minimize these side reactions.[1] | Use a basic catalyst such as potassium carbonate or sodium methanolate for the transesterification reaction.[1] | |
| Formation of diallyl ether: This can occur as a byproduct, particularly in reactions involving allyl compounds. | Optimize the stoichiometry of the reactants to minimize the self-condensation of allyl alcohol. | |
| Carryover of impurities from starting materials: Impurities from the precursor, such as methyl cyclohexyloxyacetate, can be carried through the synthesis. For instance, byproducts from the hydrogenation of methyl phenoxyacetate (e.g., cyclohexane, benzene, cyclohexanol, phenol, methyl acetate, and methyl glycolate) may be present. | Purify the starting materials before use. For example, methyl cyclohexyloxyacetate can be purified by vacuum distillation.[1] | |
| Difficulty in Product Purification | Similar boiling points of product and byproducts: Some byproducts may have boiling points close to that of this compound, making separation by distillation challenging. | Utilize column chromatography for purification. A silica gel column with a suitable eluent system (e.g., hexane:ethyl acetate) can effectively separate the desired product from impurities. |
| Formation of azeotropes: The product may form azeotropes with solvents or byproducts, complicating purification by distillation. | Employ azeotropic distillation with a suitable solvent to remove water or other low-boiling impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods are the Williamson ether synthesis, transesterification of a cyclohexyloxyacetate ester (e.g., methyl or ethyl ester) with allyl alcohol, and a "one-kettle" synthesis method.[1][4]
Q2: What are the typical byproducts observed in the Williamson ether synthesis of this compound?
A2: The primary byproduct is an alkene, which is formed through a competing E2 elimination reaction.[2] This is more prominent when using secondary or tertiary alkyl halides.
Q3: What byproducts can be expected during the transesterification of methyl cyclohexyloxyacetate with allyl alcohol?
A3: Side products can arise from the allylic nature of the alcohol, especially with acid catalysts.[1] In similar Williamson-type reactions, allyl alcohol and diallyl ether have been identified as major organic byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by analyzing aliquots of the reaction mixture using NMR spectroscopy.
Q5: What is the reported yield for the synthesis of this compound?
A5: Yields can vary depending on the synthesis method and reaction conditions. For the transesterification of methyl cyclohexyloxyacetate, a yield of 72% has been reported.[1] A "one-kettle" synthesis method has been reported with yields up to 85%.
Quantitative Data Summary
| Synthesis Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Key Byproducts | Reference |
| Transesterification | Potassium Carbonate | Reflux | 72 | 95 | Side products from allylic compounds | [1] |
| Transesterification | Sodium Methanolate | Reflux | - | 95 | Side products from allylic compounds | [1] |
| "One-Kettle" Synthesis | Sodium Metal/Toluene | Reflux | 85 | - | Low byproduct content claimed | |
| Hydrogenation of Methyl Phenoxyacetate (precursor synthesis) | Ni/Al2O3 | 180 | - | 90 | Cyclohexane, Benzene, Cyclohexanol, Phenol, Methyl acetate, Methyl glycolate | [1] |
Experimental Protocols
Williamson Ether Synthesis of this compound
This protocol is a general representation and may require optimization.
Materials:
-
Cyclohexanol
-
Sodium Hydride (NaH)
-
Allyl chloroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
To the stirred solvent, carefully add sodium hydride (60% dispersion in mineral oil) in portions at 0 °C.
-
Add a solution of cyclohexanol in anhydrous DMF dropwise to the suspension of sodium hydride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium cyclohexyloxide.
-
Cool the reaction mixture back to 0 °C and add allyl chloroacetate dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Transesterification of Methyl Cyclohexyloxyacetate
Materials:
-
Methyl cyclohexyloxyacetate
-
Allyl alcohol
-
Potassium carbonate (anhydrous)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl cyclohexyloxyacetate, a molar excess of allyl alcohol, and toluene.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitor the reaction by observing the amount of methanol collected and by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[1]
"One-Kettle" Synthesis of this compound
This protocol is based on a patented procedure and may require specific equipment.
Materials:
-
Cyclohexanol
-
Sodium metal
-
Sodium chloroacetate
-
Allyl chloride
-
Dry Toluene
Procedure:
-
Prepare sodium cyclohexyloxide by reacting cyclohexanol with sodium metal in dry toluene.
-
In the same reaction vessel, add sodium chloroacetate and reflux the mixture.
-
After the initial reaction is complete, add a solution of allyl chloride in toluene dropwise to the reaction mixture.
-
Continue to stir the reaction at reflux until completion.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Wash the filtrate with water.
-
Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation to obtain this compound.
Visualizations
Caption: Overview of the main synthetic routes to this compound.
Caption: Major byproduct formation pathways in different synthesis methods.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Allyl Cyclohexyloxyacetate Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Allyl cyclohexyloxyacetate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a fragrance ingredient known for its fruity, floral aroma, used in perfumes, cosmetics, and flavorings.[1][2] Its chemical structure contains two key functional groups: an allyl group and an ester linkage.[2] These groups are susceptible to chemical degradation, which can lead to a loss of fragrance, changes in the physical properties of the formulation, and the formation of potentially sensitizing or irritating byproducts. The primary stability concerns are the polymerization of the allyl group and the hydrolysis of the ester bond.
Q2: What are the main degradation pathways for this compound?
A2: Based on its chemical structure, the two primary degradation pathways are:
-
Radical-induced Polymerization: The allyl group contains a double bond that can undergo polymerization when exposed to initiators such as light, heat, or oxidative species. This can result in an increase in viscosity, formation of precipitates, or a complete loss of the fragrance molecule.
-
Hydrolysis: The ester linkage can be cleaved in the presence of water, particularly under acidic or basic conditions, to form cyclohexyloxyacetic acid and allyl alcohol.[2] This reaction is often accelerated by temperature.
Q3: What are the initial signs of instability in my formulation containing this compound?
A3: Signs of instability can include:
-
Changes in Odor: A weakening of the characteristic fruity-floral scent or the development of off-odors.
-
Discoloration: The formulation may turn yellow or brown.
-
Changes in Viscosity: An increase in thickness or gelling of the product.
-
Phase Separation: The separation of oily or solid components from the formulation.
-
Precipitation: The formation of solid particles.
Q4: How can I prevent the degradation of this compound in my formulations?
A4: Several strategies can be employed:
-
Incorporate Antioxidants: To inhibit radical polymerization, add antioxidants such as Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), or Ascorbyl Palmitate.[3]
-
Control pH: Maintain the formulation pH in a neutral to slightly acidic range (pH 4-6) to minimize the rate of ester hydrolysis.
-
Protect from Light: Use opaque or UV-protective packaging to prevent photo-initiated degradation.
-
Maintain Low Temperatures: Store and process the formulation at controlled, low-to-ambient temperatures to reduce the rates of both polymerization and hydrolysis.
-
Inert Atmosphere: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize exposure to oxygen.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues encountered during experiments.
Problem 1: My formulation containing this compound is discoloring and has developed an off-odor.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Incorporate an antioxidant like BHT or tocopherol into your formulation. Start with a concentration of 0.05-0.1% and optimize as needed. |
| Photo-degradation | Conduct a photostability test by exposing your formulation to controlled light sources (UV and visible light). If degradation is observed, switch to opaque or UV-protective packaging. |
| Ester Hydrolysis | Measure the pH of your formulation. If it is alkaline or strongly acidic, adjust it to a more neutral range (pH 4-6) using appropriate buffering agents. |
Problem 2: The viscosity of my liquid formulation is increasing over time.
| Possible Cause | Troubleshooting Step |
| Allyl Group Polymerization | This is a strong indicator of polymerization. Add a radical scavenger/antioxidant to your formulation. Ensure your raw material of this compound contains an inhibitor like BHT. |
| Incompatibility with Excipients | Conduct a compatibility study by preparing binary mixtures of this compound with each excipient in your formulation. Store at accelerated conditions (e.g., 40°C/75% RH) and observe for physical changes. |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | Duration | % Degradation | Appearance | Primary Degradation Product(s) |
| Acidic (0.1N HCl, 60°C) | 48 hours | 15% | Slight yellowing | Cyclohexyloxyacetic acid, Allyl alcohol |
| Alkaline (0.1N NaOH, 40°C) | 24 hours | 45% | Yellow solution | Cyclohexyloxyacetic acid, Allyl alcohol |
| Oxidative (3% H₂O₂, RT) | 72 hours | 25% | Colorless, slight viscosity increase | Oxidized derivatives, Oligomers |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 10% | No change | Isomers, potential oligomers |
| Thermal (80°C) | 7 days | 30% | Significant yellowing, increased viscosity | Oligomers, Cyclohexyloxyacetic acid |
Table 2: Efficacy of Antioxidants in Stabilizing this compound (Hypothetical Data)
| Antioxidant (0.1%) | Storage Condition | % Degradation after 3 months |
| None (Control) | 40°C / 75% RH | 20% |
| BHT | 40°C / 75% RH | 5% |
| Tocopherol (Vitamin E) | 40°C / 75% RH | 7% |
| Ascorbyl Palmitate | 40°C / 75% RH | 9% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep the mixture at 60°C for 48 hours. At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the mixture at 40°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 72 hours, protected from light. Withdraw aliquots at specified time points for analysis.
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Photolytic Degradation: Expose a thin layer of the stock solution in a quartz petri dish to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 7 days.
-
Analysis: Analyze all samples using a stability-indicating HPLC or GC-MS method to determine the percentage of degradation and to identify major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile or methanol (B). A starting gradient could be 50:50 (A:B) ramped up to 10:90 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm).
-
-
Sample Preparation: Prepare solutions of the stressed samples from the forced degradation study.
-
Method Optimization: Inject the mixture of stressed samples. The goal is to achieve baseline separation between the parent peak (this compound) and all degradation product peaks. Adjust the gradient, flow rate, and mobile phase composition as needed to optimize separation.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for formulation instability.
References
Technical Support Center: GC-MS Analysis of Allyl Cyclohexyloxyacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Allyl cyclohexyloxyacetate. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties relevant to GC-MS analysis?
This compound (CAS No: 68901-15-5) is a fragrance ingredient with a fruity, herbal, and green odor.[1] Its key physical and chemical properties relevant for GC-MS analysis are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₃ | [1][2][3] |
| Molecular Weight | 198.26 g/mol | [1][2][3] |
| Boiling Point | 283 °C | [1] |
| Flash Point | >100 °C | [1] |
| Vapor Pressure | 0.0151 hPa @ 20°C | [3] |
Q2: What type of GC column is recommended for the analysis of this compound?
For fragrance compounds like this compound, a non-polar or mid-polar capillary column is generally recommended. A common choice would be a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[4] These columns provide good separation for a wide range of volatile and semi-volatile compounds. The selection of column dimensions (length, internal diameter, and film thickness) will depend on the specific requirements of the analysis, such as desired resolution and analysis time.[4]
Q3: Does this compound require derivatization before GC-MS analysis?
No, derivatization is generally not necessary for this compound. With a boiling point of 283°C, it is sufficiently volatile for direct GC-MS analysis.[1] Derivatization is typically employed for compounds with low volatility or those containing active functional groups like -OH or -COOH that can cause poor peak shape.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Chromatography Issues
Q4: I am observing peak tailing for the this compound peak. What are the possible causes and solutions?
Peak tailing is a common issue, often indicating unwanted interactions between the analyte and the GC system.
-
Possible Causes:
-
Active Sites in the Inlet or Column: Exposed silanol groups in the liner or at the head of the column can interact with polar functional groups of the analyte.[6]
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume.[6]
-
Contamination: Non-volatile residues in the inlet or on the column can lead to peak tailing.[7]
-
Incompatible Solvent: A mismatch in polarity between the solvent and the stationary phase can sometimes cause peak shape issues.
-
-
Troubleshooting Steps:
-
Inlet Maintenance: Replace the inlet liner and septum. Ensure the liner is deactivated.[6]
-
Column Maintenance: Trim the first few centimeters of the column from the inlet side to remove any active sites or contamination.[6]
-
Reinstall Column: Ensure the column is cut cleanly and installed at the correct depth in the inlet according to the manufacturer's instructions.[6]
-
Check for Leaks: Perform a leak check of the system.
-
Solvent Evaluation: Ensure the sample solvent is compatible with the stationary phase.
-
Q5: The retention time of my analyte is shifting between injections. What should I check?
Retention time shifts can be caused by several factors affecting the chromatographic conditions.
-
Possible Causes:
-
Fluctuations in Oven Temperature: Inconsistent oven temperature control can lead to variable retention times.
-
Changes in Carrier Gas Flow Rate: Leaks or issues with the gas supply or electronic pressure control can alter the flow rate.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[6]
-
Large Injection Volume: Injecting a large volume of solvent can sometimes cause retention time shifts.
-
-
Troubleshooting Steps:
-
Verify Oven Temperature Program: Check the oven temperature program and ensure it is running consistently.
-
Check Carrier Gas Flow: Verify the carrier gas flow rate and perform a leak check.
-
Column Conditioning: Condition the column according to the manufacturer's recommendations. If the problem persists, the column may need to be replaced.[7]
-
Optimize Injection Volume: If possible, reduce the injection volume.
-
Mass Spectrometry Issues
Q6: I am not seeing the expected molecular ion peak (m/z 198) for this compound. Why might this be?
The absence of a clear molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for certain classes of compounds.
-
Possible Causes:
-
Extensive Fragmentation: this compound may readily fragment upon electron ionization, leading to a very low abundance or absent molecular ion. The energy of the electron beam (typically 70 eV) can be sufficient to cause immediate fragmentation.[2]
-
In-Source Reactions: The analyte may be undergoing reactions within the ion source, such as thermal degradation.
-
Incorrect MS Tuning: An improperly tuned mass spectrometer can affect ion detection and sensitivity.
-
-
Troubleshooting Steps:
-
Analyze Fragmentation Pattern: Look for characteristic fragment ions that can confirm the presence of the compound (see Q7).
-
Lower Ionization Energy: If your instrument allows, try reducing the ionization energy to decrease fragmentation and potentially increase the abundance of the molecular ion.
-
Check Ion Source Temperature: Ensure the ion source temperature is not set excessively high, which could cause thermal degradation.
-
Perform MS Tune: Run an autotune or manual tune of the mass spectrometer to ensure optimal performance.[7]
-
Q7: What are the expected fragment ions for this compound in EI-MS?
Based on the principles of ester and ether fragmentation, the following are plausible fragmentation pathways and key fragment ions for this compound (MW = 198.26).
-
α-Cleavage adjacent to the ether oxygen:
-
Loss of the cyclohexyl radical (•C₆H₁₁) would result in a fragment at m/z 115 .
-
Loss of the CH₂COOCH₂CH=CH₂ radical would result in the cyclohexyl cation at m/z 83 .
-
-
Cleavage of the ester group:
-
Loss of the allyloxy group (•OCH₂CH=CH₂) would result in an acylium ion at m/z 141 .
-
Loss of the allyl group (•CH₂CH=CH₂) would lead to a fragment at m/z 157 .
-
-
McLafferty Rearrangement: While less common for this structure, it is a possibility in esters.
-
Other significant fragments: A peak at m/z 41 corresponding to the allyl cation ([C₃H₅]⁺) is also expected.
A comparison with a library spectrum is the best way to confirm the identity of the compound.
General System Issues
Q8: I am experiencing a general loss of sensitivity. What are the common causes?
A decrease in overall sensitivity can be due to a variety of issues throughout the GC-MS system.
-
Possible Causes:
-
Contamination of the Ion Source: This is a very common cause of sensitivity loss.[7]
-
Dirty Inlet Liner: An active or contaminated liner can adsorb the analyte.[6]
-
Column Bleed: High column bleed can increase baseline noise and reduce the signal-to-noise ratio.
-
Detector Issues: An aging electron multiplier will result in decreased sensitivity.
-
Leaks in the System: Air leaks can negatively impact both the GC separation and MS detection.[7]
-
-
Troubleshooting Steps:
-
Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source.
-
Inlet Maintenance: Replace the inlet liner and septum.[6]
-
Check for Leaks: Use an electronic leak detector to check for leaks.
-
Evaluate Column Bleed: Check the baseline at high temperatures. If bleed is excessive, bake out the column or replace it.
-
Check Electron Multiplier Voltage: In the MS tune report, check the electron multiplier voltage. A consistently high voltage may indicate it needs to be replaced.
-
Experimental Protocols
Protocol 1: Sample Preparation
-
Dilution: Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or hexane.[8]
-
Working Standard: Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[9]
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter before transferring to a GC vial.[1]
Protocol 2: GC-MS Analysis
The following is a suggested starting method for the GC-MS analysis of this compound. Optimization may be required based on your specific instrument and column.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-300 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
Technical Support Center: Allyl Cyclohexyloxyacetate Synthesis Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of allyl cyclohexyloxyacetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hydrogenation Step | 1. Catalyst Inactivity: The hydrogenation catalyst (e.g., Rh/C, Ni/Al2O3) may be poisoned or deactivated.[1][2] 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be optimal for the specific catalyst and substrate.[1][2] 3. Poor Mass Transfer: Inefficient mixing may limit the contact between hydrogen gas, the substrate, and the catalyst. | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. Consider using a fresh batch of catalyst. 2. Optimize Conditions: Gradually increase the hydrogen pressure and/or temperature within the recommended ranges. Refer to the quantitative data table for typical parameters.[1][2][3] 3. Improve Agitation: Increase the stirring speed to enhance gas-liquid-solid mixing. For larger reactors, consider the impeller design. |
| Incomplete Esterification/Transesterification | 1. Equilibrium Limitation: Esterification is a reversible reaction. The presence of water can shift the equilibrium towards the reactants. 2. Catalyst Deactivation: The acid or base catalyst may be neutralized or poisoned. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[1][3] | 1. Water Removal: Use a Dean-Stark trap or a suitable drying agent to remove water as it is formed. In the case of transesterification, ensure anhydrous conditions. 2. Catalyst Check: Verify the activity of the catalyst. For acidic catalysts like p-toluenesulfonic acid, ensure it has not been neutralized.[1] 3. Reaction Monitoring: Monitor the reaction progress using techniques like GC or TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[3] |
| Formation of Byproducts | 1. Side Reactions during Hydrogenation: Over-hydrogenation or hydrogenolysis can lead to the formation of undesired byproducts.[2] 2. Polymerization of Allyl Alcohol: Allyl alcohol can polymerize, especially at higher temperatures or in the presence of certain catalysts. 3. Ether Cleavage: Harsh acidic conditions during esterification can potentially cleave the ether linkage. | 1. Selective Catalyst: Choose a catalyst with high selectivity for the desired transformation. For instance, Ni/Al2O3 has been shown to be effective.[2] 2. Temperature Control: Maintain the reaction temperature within the optimal range to minimize polymerization. The use of a polymerization inhibitor can also be considered. 3. Mild Catalysts: Employ milder acid catalysts for esterification, such as solid acid resins, which can be easily removed after the reaction.[1] |
| Difficulties in Product Purification | 1. Close Boiling Points: The boiling points of the product and some impurities might be close, making distillation challenging. 2. Emulsion Formation during Work-up: The reaction mixture may form stable emulsions during aqueous washing steps. 3. Residual Catalyst: Traces of the catalyst may remain in the product, affecting its purity and stability. | 1. Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates for efficient separation.[1] 2. Brine Wash: Use a saturated sodium chloride solution (brine) to break emulsions during the work-up. 3. Filtration/Washing: Ensure thorough filtration to remove solid catalysts. For homogeneous catalysts, appropriate aqueous washes can help in their removal. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthesis routes are:
-
Two-step process: Hydrogenation of a phenoxyacetate ester (e.g., ethyl phenoxyacetate) to ethyl cyclohexyloxyacetate, followed by transesterification with allyl alcohol.[3]
-
Williamson ether synthesis followed by esterification: Reaction of cyclohexanol with a chloroacetate, followed by esterification of the resulting cyclohexyloxyacetic acid with allyl alcohol. A "one-kettle" variation of this process has been developed to improve efficiency.[4]
-
Direct esterification: Esterification of cyclohexyloxyacetic acid with allyl alcohol using an acid catalyst.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Key safety considerations include:
-
Hydrogenation: This step is typically performed under high pressure and temperature, posing risks of fire or explosion. Ensure the use of a properly rated reactor and adherence to all safety protocols for handling hydrogen.
-
Flammable Solvents and Reagents: Many of the solvents and reagents used (e.g., toluene, allyl alcohol) are flammable. Work in a well-ventilated area and take precautions against ignition sources.
-
Corrosive Materials: Acid catalysts and intermediates can be corrosive. Use appropriate personal protective equipment (PPE).
Q3: How can I minimize catalyst deactivation during the hydrogenation step?
A3: To minimize catalyst deactivation, ensure the substrate and solvent are free from impurities that can act as catalyst poisons (e.g., sulfur compounds). Handle the catalyst under an inert atmosphere to prevent oxidation. Catalyst deactivation can also occur at excessively high temperatures.[2]
Q4: What is a "one-kettle way" synthesis, and what are its advantages?
A4: A "one-kettle way" or one-pot synthesis is a strategy where multiple reaction steps are carried out in the same reactor without isolating the intermediates.[4] The main advantages are reduced processing time, lower solvent consumption, and potentially higher overall yields by minimizing losses during intermediate work-up and purification steps.[4]
Q5: What are the typical purity requirements for this compound used in fragrances?
A5: For fragrance applications, a purity of ≥ 98% is generally required.[5] The final product should be a clear, colorless to pale yellow liquid with a characteristic fruity and floral aroma.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods for this compound and its intermediates.
| Reaction Step | Parameter | Value | Yield/Selectivity | Reference |
| Hydrogenation of Phenoxyacetic Acid | Temperature | 100 °C | - | [1] |
| Hydrogen Pressure | 3 MPa | - | [1] | |
| Catalyst | 5% Rh/C | - | [1] | |
| Hydrogenation of Methyl Phenoxyacetate | Temperature | 180 °C | 90% Selectivity | [2] |
| Hydrogen Pressure | 12 MPa | 90% Selectivity | [2] | |
| Catalyst | 1 wt. % Ni/Al2O3 | 90% Selectivity | [2] | |
| Esterification of Cyclohexyloxyacetic Acid | Temperature | 50 - 140 °C | High | [1] |
| Reaction Time | 3 - 10 hours | High | [1] | |
| Reactant Molar Ratio (Acid:Alcohol) | 1 : 1-5 | High | [1] | |
| Transesterification of Ethyl Cyclohexyloxyacetate | Temperature | 50 - 150 °C | 85% - 90% | [3] |
| Reaction Time | 5 - 30 hours | 85% - 90% | [3] | |
| Reactant Weight Ratio (Ester:Alcohol) | 1 : 0.5-3 | 85% - 90% | [3] | |
| "One-Kettle Way" Synthesis | Overall Yield | ~85% | 96.8% Purity | [4] |
Experimental Protocol: Two-Step Synthesis via Hydrogenation and Transesterification
This protocol is a representative example for the synthesis of this compound.
Step 1: Hydrogenation of Ethyl Phenoxyacetate
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Reactor Setup: Charge a high-pressure autoclave with ethyl phenoxyacetate and a suitable solvent such as ethanol.
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Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C or Ni/Al2O3) under a nitrogen or argon atmosphere. The catalyst loading is typically 0.005–0.5% by weight relative to the ethyl phenoxyacetate.[3]
-
Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5–10 MPa) and heat to the target temperature (e.g., 60–200 °C).[3]
-
Monitoring: Maintain the reaction under vigorous stirring for 4–40 hours, monitoring the hydrogen uptake.[3]
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Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield crude ethyl cyclohexyloxyacetate.
Step 2: Transesterification to this compound
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Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add the crude ethyl cyclohexyloxyacetate, allyl alcohol, and a catalyst (e.g., potassium carbonate).
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Reaction: Heat the mixture to reflux (typically 50–150 °C) for 5–30 hours.[3] The progress of the reaction can be monitored by GC.
-
Work-up: Cool the reaction mixture and filter to remove the catalyst. Wash the organic layer with water and then with brine to remove any remaining catalyst and unreacted allyl alcohol.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to obtain pure this compound.[1]
Visualizations
Caption: A flowchart of the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
- 1. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 4. CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google Patents [patents.google.com]
- 5. sltchemicals.com [sltchemicals.com]
Catalyst selection for efficient Allyl cyclohexyloxyacetate synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allyl Cyclohexyloxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and scalable method is a two-step process involving:
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Hydrogenation: Catalytic hydrogenation of a phenoxyacetate precursor (e.g., methyl phenoxyacetate or phenoxyacetic acid) to yield the corresponding cyclohexyloxyacetate or cyclohexyloxyacetic acid.[1][2][3]
-
Esterification or Transesterification: Reaction of the hydrogenated intermediate with allyl alcohol to produce this compound.[1][2][3]
Alternative, less common methods include the Williamson ether synthesis followed by esterification and a "one-kettle" synthesis approach.[2]
Q2: What is the aroma profile of this compound?
A2: this compound is known for its fruity, pineapple-like fragrance with herbal, green, and woody notes.[1] It is a valuable ingredient in the food and perfumery industries.[1]
Q3: How is the final product, this compound, typically purified?
A3: The final product is commonly purified by vacuum distillation to separate it from unreacted starting materials, catalysts, and byproducts.[1][4]
Experimental Workflow
The following diagram illustrates the primary two-step synthesis route for this compound.
Troubleshooting Guides
Part 1: Hydrogenation of Phenoxyacetate Precursor
Q4: I am experiencing low yield and incomplete conversion during the hydrogenation step. What are the possible causes and solutions?
A4: Low yield and incomplete conversion in the hydrogenation of the aromatic ring are common issues. Consider the following troubleshooting steps:
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Catalyst Activity: The catalyst may be inactive or poisoned.[5]
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. If catalyst poisoning is suspected (e.g., by sulfur compounds), consider purifying the starting materials or using a guard bed.[6] Run a control reaction with a standard substrate to confirm catalyst activity.[5]
-
-
Reaction Conditions: The temperature, pressure, or reaction time may be suboptimal.
-
Solution: For Ni/Al2O3 catalysts, an optimal temperature is around 180°C and a pressure of 12 MPa have been reported to be effective.[1] Lower temperatures can lead to excessively long reaction times, while higher temperatures may cause catalyst deactivation.[1] Ensure sufficient reaction time for complete conversion.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.[7]
Q5: My reaction is producing a significant amount of byproducts such as cyclohexane, benzene, and cyclohexanol. How can I improve the selectivity?
A5: Improving selectivity towards the desired cyclohexyloxyacetate is crucial for a high-yielding synthesis.
-
Catalyst Choice: The choice of catalyst significantly impacts selectivity.
-
Catalyst Loading: As mentioned, catalyst loading affects both reaction rate and selectivity.
-
Solution: An optimal catalyst loading needs to be determined experimentally. One study found that for Ni/Al2O3, 1 wt.% relative to the substrate provided the highest selectivity (90%) to methyl-cyclohexyloxyacetate.[1] Increasing the catalyst amount decreased reaction time but also lowered selectivity.[1]
-
-
Temperature Control: The hydrogenation reaction is highly exothermic, and poor temperature control can lead to side reactions.[1]
-
Solution: Ensure efficient stirring and cooling to maintain the optimal reaction temperature. Overheating can lead to catalyst deactivation and the formation of undesired byproducts.[1]
-
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Catalyst | Ni/Al2O3 or Pd/C | High conversion and selectivity | [1] |
| Temperature | ~180°C | Optimal balance of reaction rate and selectivity | [1] |
| Pressure | ~12 MPa | Sufficient for hydrogenation | [1] |
| Catalyst Loading | 1 wt.% (Ni/Al2O3) | High selectivity (90%) | [1] |
Part 2: Esterification/Transesterification with Allyl Alcohol
Q6: The yield of this compound is low in the esterification/transesterification step. How can I drive the reaction to completion?
A6: Esterification and transesterification reactions are typically equilibrium-limited.[8][9] To achieve a high yield, the equilibrium must be shifted towards the product side.
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Water/Alcohol Removal: The formation of water (in esterification) or a small alcohol like methanol/ethanol (in transesterification) is a byproduct.[8][10][11]
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Excess Reagent: Using an excess of one of the reactants can also shift the equilibrium.
Q7: I am observing side reactions during the esterification step. What are the common byproducts and how can I avoid them?
A7: The choice of catalyst can influence the formation of side products.
-
Acidic Catalysts: While effective for esterification, acidic catalysts can promote side reactions involving allyl alcohol, such as ether formation (diallyl ether).[1][5]
-
Solution: If side reactions are problematic, consider using a basic catalyst.
-
-
Basic Catalysts: Basic catalysts have been found to be more suitable for the transesterification of methyl cyclohexyloxyacetate with allyl alcohol, as they minimize the formation of byproducts derived from allylic compounds.[1]
-
Solution: Potassium carbonate and sodium methanolate are reported to be highly effective, achieving 100% conversion of the methyl ester with 95% selectivity to the desired allyl ester.[1]
-
| Catalyst Type | Recommended Catalysts | Advantages | Disadvantages | Reference |
| Basic | Potassium Carbonate, Sodium Methanolate | High selectivity, fewer side reactions with allyl alcohol | May require anhydrous conditions | [1] |
| Acidic | p-Toluenesulfonic acid, Sulfuric acid | Effective for esterification | Can promote side reactions like ether formation | [1][8][9] |
Troubleshooting Decision Tree
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. US10618878B1 - Catalytic reduction of aromatic ring in aqueous medium - Google Patents [patents.google.com]
- 3. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 4. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interesjournals.org [interesjournals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Esterification of Cyclohexyloxyacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of cyclohexyloxyacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the esterification of cyclohexyloxyacetic acid?
A1: The esterification of cyclohexyloxyacetic acid with an alcohol is typically carried out via a Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carboxylic acid carbonyl group by an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester and regenerate the acid catalyst.[1][2] This reaction is reversible, and its equilibrium can be shifted towards the product side.[1][2]
Q2: What are the most common side reactions observed during the esterification of cyclohexyloxyacetic acid?
A2: Due to the presence of the cyclohexyloxy group, two primary side reactions can occur under acidic and heated conditions:
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Dehydration: The cyclohexyl group can undergo acid-catalyzed dehydration to form cyclohexene. This is particularly favored at higher temperatures.
-
Ether Formation: Two molecules of the cyclohexyloxy moiety (either from the starting material or the product ester) can react via intermolecular dehydration to form dicyclohexyl ether.
The diagram below illustrates the main reaction and potential side reactions.
Caption: Main esterification reaction and potential side reactions.
Q3: How can I minimize the formation of these side products?
A3: Several strategies can be employed to suppress the formation of cyclohexene and dicyclohexyl ether:
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Temperature Control: Maintain the lowest effective reaction temperature. Higher temperatures significantly promote dehydration and ether formation.
-
Choice of Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Milder catalysts such as p-toluenesulfonic acid or solid acid catalysts (e.g., Amberlyst-15) can offer a better balance between reaction rate and selectivity.[3][4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged reaction times after the consumption of the limiting reagent.
-
Water Removal: Since water is a byproduct of both the main reaction and the side reactions, its efficient removal (e.g., using a Dean-Stark apparatus or molecular sieves) can shift the equilibrium towards the desired ester product.[1]
-
Reactant Stoichiometry: Using a moderate excess of the alcohol can favor the bimolecular esterification over the unimolecular dehydration or intermolecular etherification of the cyclohexyloxyacetic acid.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Ester | 1. Incomplete reaction. 2. Equilibrium not shifted towards products. 3. Significant formation of side products. 4. Loss of product during workup. | 1. Monitor reaction completion by TLC or GC. Extend reaction time if necessary. 2. Use a larger excess of the alcohol or efficiently remove water using a Dean-Stark trap or molecular sieves.[1] 3. See Q3 in the FAQ section for minimizing side reactions. Analyze crude product by GC-MS to quantify side products. 4. Ensure proper phase separation during extraction and minimize transfers. |
| Presence of a Significant Amount of Cyclohexene in the Product | 1. High reaction temperature. 2. Use of a strong, non-selective acid catalyst. 3. Prolonged reaction time. | 1. Reduce the reaction temperature. Consider running the reaction at the reflux temperature of the alcohol if it is lower than the dehydration temperature. 2. Switch to a milder catalyst like p-toluenesulfonic acid or a solid acid catalyst. 3. Monitor the reaction and stop it once the starting material is consumed. |
| Presence of a High-Boiling Impurity (Suspected Dicyclohexyl Ether) | 1. High reaction temperature. 2. High concentration of cyclohexyloxyacetic acid relative to the alcohol. | 1. Lower the reaction temperature. 2. Increase the molar ratio of the alcohol to cyclohexyloxyacetic acid. |
| Reaction Fails to Proceed | 1. Inactive catalyst. 2. Insufficient temperature. 3. Wet reagents or solvent. | 1. Use fresh or properly stored acid catalyst. 2. Ensure the reaction is heated to the appropriate temperature for the specific alcohol and catalyst used. 3. Use anhydrous alcohol and solvent. Dry the cyclohexyloxyacetic acid if it has been exposed to moisture. |
Illustrative Quantitative Data for Side Product Formation
The following table provides an illustrative summary of how reaction conditions can affect product distribution. These are representative values based on typical Fischer esterifications of similar substrates and should be used as a general guide. Actual results may vary.
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Typical Ester Yield (%) | Typical Cyclohexene Yield (%) | Typical Dicyclohexyl Ether Yield (%) |
| H₂SO₄ (conc.) | 120 | 1:3 | 65-75 | 10-15 | 5-10 |
| H₂SO₄ (conc.) | 150 | 1:3 | 50-60 | 20-30 | 10-15 |
| p-TsOH | 110 | 1:3 | 80-90 | 5-10 | <5 |
| Amberlyst-15 | 110 | 1:3 | 85-95 | <5 | <2 |
Experimental Protocols
Protocol 1: Standard Fischer Esterification with Sulfuric Acid
This protocol describes a general procedure for the esterification of cyclohexyloxyacetic acid with a primary alcohol (e.g., ethanol) using sulfuric acid as a catalyst.
Materials:
-
Cyclohexyloxyacetic acid
-
Anhydrous ethanol (or other primary alcohol)
-
Concentrated sulfuric acid
-
Toluene (for Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexyloxyacetic acid (1.0 eq), anhydrous ethanol (3.0 eq), and toluene (sufficient to fill the Dean-Stark trap).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
The workflow for this protocol is depicted below.
Caption: Experimental workflow for Fischer esterification.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of the crude reaction mixture to identify and quantify the desired ester and potential side products.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the cooled reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC-MS analysis.
-
If necessary, neutralize the sample with a small amount of solid sodium bicarbonate and filter before injection.
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating the components.
-
Injection Mode: Split injection.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
Data Analysis:
-
Identify the peaks corresponding to the starting material, alcohol, desired ester, cyclohexene, and dicyclohexyl ether by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
The logical relationship for identifying and mitigating side reactions is outlined below.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation of Allyl Cyclohexyloxyacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Allyl cyclohexyloxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation via two primary pathways:
-
Hydrolysis of the ester linkage: This is a common degradation pathway for esters and can be catalyzed by acidic or basic conditions.[1][2][3] This pathway results in the formation of cyclohexyloxyacetic acid and allyl alcohol.
-
Oxidation of the allyl group and cyclohexyl ring: The double bond in the allyl group and the C-H bonds in the cyclohexane ring are susceptible to oxidation.[4][5][6][7]
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products depend on the degradation pathway.
| Degradation Pathway | Expected Primary Products | Expected Secondary Products |
| Acid/Base Catalyzed Hydrolysis | Cyclohexyloxyacetic acid, Allyl alcohol | - |
| Oxidative Degradation | Cyclohexyloxyacetic acid, Acrolein, Cyclohexanone, Cyclohexanol | Formic acid, Adipic acid, Glutaric acid |
Q3: What experimental conditions can influence the degradation of this compound?
A3: Several factors can influence the rate and pathway of degradation:
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pH: Acidic or basic conditions will accelerate the hydrolysis of the ester bond.[1][2][3]
-
Temperature: Higher temperatures will generally increase the rate of both hydrolysis and oxidation reactions.
-
Presence of Oxidizing Agents: The presence of oxygen, peroxides, or metal ions can promote oxidative degradation.[4][6][7][8]
-
Light: Exposure to UV light can potentially initiate photolytic degradation pathways.
Q4: How can I monitor the degradation of this compound and identify its degradation products?
A4: The most common analytical techniques for this purpose are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
HPLC-MS: Ideal for separating and identifying the non-volatile degradation products like cyclohexyloxyacetic acid.[9][10][11][12]
-
GC-MS: Suitable for analyzing volatile degradation products such as allyl alcohol and acrolein.[13][14][15][16]
Troubleshooting Guides
Problem 1: Incomplete or no degradation observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | For hydrolysis studies, ensure the pH is sufficiently acidic (pH < 3) or basic (pH > 10).[17] |
| Low Temperature | Increase the reaction temperature in increments of 10°C. Note that excessively high temperatures can lead to secondary degradation. |
| Insufficient Stress | For forced degradation studies, ensure the stress conditions (e.g., concentration of acid/base, temperature, duration) are adequate to induce degradation.[17][18][19] |
| Incorrect Analytical Method | Verify that the analytical method (e.g., HPLC, GC) is capable of separating the parent compound from its potential degradation products.[18] |
Problem 2: Unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Secondary Degradation | The initial degradation products may be further degrading. Try analyzing samples at earlier time points. |
| Reaction with Solvent or Buffer | Ensure that the solvents and buffer components are inert under the experimental conditions. Run a blank experiment with only the solvent and buffer. |
| Sample Contamination | Use high-purity solvents and reagents. Ensure glassware is scrupulously clean. |
| Impurity in the Starting Material | Analyze the starting material (this compound) to check for impurities. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Experimental Conditions | Precisely control all experimental parameters, including temperature, pH, and concentration of reagents. |
| Sample Preparation Variability | Standardize the sample preparation procedure. Use an internal standard to correct for variations. |
| Instrument Instability | Ensure the analytical instrument (HPLC, GC) is properly maintained and calibrated. |
Predicted Degradation Pathways
Below are the visualized predicted degradation pathways for this compound.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Cyclohexane oxidation using Au/MgO: an investigation of the reaction mechanism - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C2CP43363J [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. organomation.com [organomation.com]
- 10. mdpi.com [mdpi.com]
- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of Allyl Cyclohexyloxyacetate
Welcome to the technical support center for the purification of Allyl Cyclohexyloxyacetate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthesis process, which often involves the esterification of cyclohexyloxyacetic acid with allyl alcohol or transesterification. These impurities can include:
-
Unreacted Starting Materials: Cyclohexyloxyacetic acid and allyl alcohol.
-
Catalyst Residues: Acidic or basic catalysts used in the esterification reaction.[1]
-
Solvents: Organic solvents used during the reaction or workup.
-
Side-Products: By-products from side reactions, which can vary depending on the synthetic route. For instance, if the synthesis involves hydrogenation, impurities like cyclohexane, benzene, and cyclohexanol might be present.
-
Water: Formed during the esterification reaction, its presence can shift the equilibrium back towards the reactants, reducing the yield.[2]
Q2: How can I remove acidic impurities like unreacted cyclohexyloxyacetic acid?
A2: Acidic impurities are effectively removed by washing the crude product with a mild basic solution. A common and effective method is to use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[1] This converts the acidic impurities into their corresponding salts, which are soluble in the aqueous phase and can be easily separated from the organic layer containing the desired ester.
Q3: What is the best method to remove residual allyl alcohol?
A3: Residual allyl alcohol can be removed through several methods:
-
Aqueous Extraction: Washing the organic layer with water or brine can help remove a significant portion of the unreacted alcohol due to its solubility in water.[3]
-
Fractional Distillation: If the boiling point difference between this compound and allyl alcohol is significant, fractional distillation is a highly effective method for separation.[4][5]
-
Treatment with Drying Agents: Shaking the crude product with calcium chloride can help remove residual methyl or ethyl alcohols.[6]
Q4: My final product is cloudy. What could be the cause and how do I fix it?
A4: Cloudiness in the final product is often due to the presence of finely dispersed water or undissolved alcohol residues. To resolve this, you can:
-
Dry the Product: Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[5]
-
Treatment with Polysaccharide Derivatives: In some cases, treating the ester with water-soluble polysaccharide derivatives in solid form can effectively remove alcohol residues causing cloudiness.[7]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Several analytical techniques can be employed to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of the pure compound.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, RI) can be used to separate and quantify non-volatile impurities.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester functional group and the absence of impurities like carboxylic acids (broad O-H stretch) or alcohols (O-H stretch).[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Boiling points of the ester and impurities are too close. - Inefficient distillation column. - Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[4][14] - Slow down the distillation rate to allow for better separation.[14] - Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences. |
| Product is Contaminated with Starting Alcohol | - Incomplete removal during aqueous workup. - Azeotrope formation. | - Perform multiple extractions with water or brine. - Use a Dean-Stark apparatus during the reaction to remove water and drive the equilibrium towards the product. - Consider using a different purification technique such as column chromatography.[10][15] |
| Product is Acidic (Low pH) | - Incomplete neutralization of acidic catalyst or unreacted carboxylic acid. | - Increase the number of washes with a basic solution (e.g., saturated NaHCO₃). - Ensure thorough mixing during the washing step. |
| Poor Separation During Liquid-Liquid Extraction | - Emulsion formation. - Similar polarities of the ester and impurities. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - If the issue persists, consider alternative purification methods like column chromatography. |
| Ester Hydrolysis During Purification | - Presence of strong acid or base, especially with heat. | - Use mild basic solutions (e.g., NaHCO₃) for washing instead of strong bases like NaOH. - Ensure all acidic or basic residues are removed before any heating steps like distillation. |
Data Presentation
Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₈O₃ | 198.26 | 281 - 283[16][17] |
| Allyl alcohol | C₃H₆O | 58.08 | 97 |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161 |
| Cyclohexyloxyacetic acid | C₈H₁₄O₃ | 158.19 | ~275 (estimated) |
| Benzene | C₆H₆ | 78.11 | 80.1 |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 |
Note: Boiling points are at atmospheric pressure unless otherwise stated. Data is compiled from various chemical databases.
Experimental Protocols
Protocol 1: General Purification of this compound via Extraction and Distillation
-
Acid Removal:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves.
-
-
Alcohol and Water Removal:
-
Wash the organic layer with an equal volume of deionized water.
-
Separate the layers and then wash with an equal volume of brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying:
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer.
-
Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.
-
Filter the solution to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus. For small-scale purifications, a microscale setup with a Hickman still can be used.[5]
-
Add the dried crude product and a boiling chip to the distillation flask.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 281-283 °C at atmospheric pressure). It is often practical to perform this under reduced pressure to lower the boiling point and prevent potential decomposition.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification method for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. vernier.com [vernier.com]
- 5. csub.edu [csub.edu]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 11. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. chemimpex.com [chemimpex.com]
- 17. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Analysis of Allyl Esters in Fragrance Applications
In the intricate world of fragrance chemistry, allyl esters play a pivotal role in constructing vibrant and memorable scent profiles. This guide provides a detailed comparison of Allyl Cyclohexyloxyacetate against other significant allyl esters—Allyl Heptanoate, Allyl Phenoxyacetate, and Allyl Ionone—offering insights for researchers, scientists, and professionals in fragrance development. We will delve into their distinct olfactory characteristics, performance metrics, and the experimental protocols used to evaluate them.
Olfactory and Physicochemical Properties: A Comparative Overview
The selection of an allyl ester in a fragrance formulation is dictated by its unique scent profile, intensity, longevity, and stability. The following table summarizes these key characteristics for this compound and its counterparts.
| Property | This compound | Allyl Heptanoate | Allyl Phenoxyacetate | Allyl Ionone |
| CAS Number | 68901-15-5[1][2] | 142-19-8[3] | 7493-74-5[4] | 79-78-7[5] |
| Molecular Formula | C₁₁H₁₈O₃[6] | C₁₀H₁₈O₂[7][8] | C₁₁H₁₂O₃[4][9] | C₁₆H₂₄O[5] |
| Molecular Weight | 198.26 g/mol [1][6] | 170.25 g/mol | 192.21 g/mol [9] | 232.36 g/mol [5] |
| Odor Profile | Fruity, green, herbal, with pineapple and galbanum undertones.[1][2][6] | Sweet, fruity, reminiscent of apple, pineapple, and banana with a chamomile note.[3][7][8][10] | Green, sweet, herbal-fruity, with notes of chamomile, honey, galbanum, and pineapple.[4][11] | Powerful fruity (pineapple), green, woody, and floral (violet-like) with waxy-oily undertones.[12][13][14] |
| Odor Strength | Medium to strong.[1] | Strong.[10] | Very strong.[11] | Powerful.[12][13] |
| Substantivity (Longevity on Smelling Strip) | Persistent.[1] | Good fixing properties.[15] | 304 hours.[4] | > 125 hours.[12] |
| Typical Use Level in Concentrate | Information not available | Information not available | Up to 5-10%.[4] | 0.1 - 1%.[12] |
| Key Applications | Fine fragrances (especially fougère and chypre), personal care products.[1][16] | Top note in perfumes, colognes, personal care, and flavor industry.[7][8][15] | Perfumes, flavors, personal care products, and home care.[4][17][18] | Modifier for ionones, tropical fruit accords, modern aldehydic compositions.[12] |
| Solubility | Good solubility in essential oils, alcohols, and organic solvents.[16] | Soluble in oils and alcohols.[15] | Information not available | Soluble in alcohol; insoluble in water.[5] |
| Stability | High stability; maintains aromatic properties under different conditions.[16] | Good stability.[19] | Stable under good conditions for 12 months.[4] | Information not available |
Experimental Protocols for Fragrance Evaluation
The characterization and comparison of fragrance ingredients rely on a suite of standardized experimental protocols. These methods provide the quantitative and qualitative data necessary for formulation and quality control.
Gas Chromatography-Olfactometry (GC-O)
This technique is fundamental for the detailed analysis of a fragrance's composition and its corresponding odor profile.[20][21][22]
Objective: To separate and identify the volatile compounds within a fragrance material and to characterize the odor of each active component.
Methodology:
-
Sample Preparation: The allyl ester is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample travels through a capillary column (e.g., DB-5, HP-INNOWax) where individual compounds are separated based on their boiling points and polarity. The oven temperature is programmed to ramp up over time to facilitate separation.
-
Detection and Olfactory Assessment: As the separated compounds elute from the column, the effluent is split. One portion goes to a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) for identification and quantification. The other portion is directed to a heated sniffing port.
-
Data Collection: A trained sensory panelist or perfumer sniffs the effluent from the sniffing port and records the odor description, intensity, and duration for each eluting compound.
-
Data Analysis: The chemical data from the detector is correlated with the sensory data from the olfactometry port to create an "aromagram," which maps the odor-active compounds in the sample.[23]
Odor Longevity (Substantivity) Assessment
The longevity of a fragrance material is a critical performance metric.
Objective: To determine the duration for which the characteristic odor of an allyl ester remains detectable on a standard medium.
Methodology:
-
Preparation: A standardized paper smelling strip is dipped into the neat or diluted allyl ester for a specified amount of time.
-
Evaluation: The smelling strip is allowed to air dry. At regular intervals (e.g., 1, 4, 8, 24, 48, and 125+ hours), trained evaluators assess the odor intensity and character of the fragrance on the strip.[24]
-
Endpoint: The time at which the characteristic odor is no longer perceptible or falls below a predetermined intensity threshold is recorded as the longevity.[24]
Stability Testing
Stability tests are crucial to ensure that a fragrance ingredient maintains its integrity throughout the product's lifecycle.[25][26]
Objective: To evaluate the chemical and physical stability of the allyl ester under various environmental conditions.
Methodology:
-
Accelerated Stability Testing: The fragrance material is subjected to elevated temperatures (e.g., 40°C, 50°C) for a period of several weeks to months. This simulates long-term aging in a shorter timeframe.[25] Samples are periodically evaluated for changes in color, clarity, and scent profile.
-
Light Exposure Testing: The sample is exposed to controlled UV and visible light sources to assess its photostability.[25] Changes in color and odor are monitored.
-
Freeze-Thaw Cycling: The fragrance is subjected to repeated cycles of freezing and thawing to evaluate its stability under fluctuating temperature conditions.[25] Physical properties such as clarity and viscosity are observed.
-
Chemical Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the chemical composition of the samples before and after stability testing to identify any degradation products.[26][27]
Fragrance Note Classification
The role of an allyl ester in a perfume's structure can be understood through the classification of fragrance notes. This hierarchical relationship is visualized below.
Synthesis Workflow for this compound
The production of this compound can be achieved through various synthetic routes. A common approach involves a two-step process starting from phenoxyacetic acid.[28][29]
References
- 1. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Allyl heptanoate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Allyl phenoxy acetate - ODOCHEM INDUSTRIES [odochem.in]
- 5. scent.vn [scent.vn]
- 6. scent.vn [scent.vn]
- 7. Allyl Heptanoate: Unmasking The Flavor And Fragrance Powerhouse [chemicalbull.com]
- 8. nbinno.com [nbinno.com]
- 9. Allyl phenoxyacetate [myskinrecipes.com]
- 10. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 11. specialchem.com [specialchem.com]
- 12. fraterworks.com [fraterworks.com]
- 13. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 14. perfumersworld.com [perfumersworld.com]
- 15. Allyl Heptanoate (142-19-8) | Industrial Chemicals Manufacturer [chemicalbull.com]
- 16. sltchemicals.com [sltchemicals.com]
- 17. Allyl Phenoxy Acetate – Premium Aroma Chemical For Fragrance & Flavor Applications [chemicalbull.com]
- 18. Allyl Phenoxy Acetate Manufacturer & Suppliers |ELAROMA-APAC - Elchemy [elchemy.com]
- 19. sltchemicals.com [sltchemicals.com]
- 20. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 23. iladdie.wordpress.com [iladdie.wordpress.com]
- 24. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 25. iltusa.com [iltusa.com]
- 26. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 27. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 29. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Allyl Cyclohexyloxyacetate
Allyl cyclohexyloxyacetate is a valuable fragrance ingredient known for its fruity, pineapple-like aroma. Its synthesis can be achieved through several distinct chemical pathways, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the primary methods for synthesizing this compound, supported by experimental data and detailed protocols to aid researchers and professionals in drug development and chemical synthesis.
Two-Step Synthesis: Hydrogenation followed by Esterification or Transesterification
This widely utilized method involves the initial reduction of an aromatic precursor followed by the formation of the allyl ester.
Synthesis Pathway
The process begins with the catalytic hydrogenation of either phenoxyacetic acid or its corresponding methyl or ethyl esters to yield cyclohexyloxyacetic acid or its esters. This intermediate is then subjected to either Fischer esterification with allyl alcohol or transesterification to produce the final product.
Experimental Data
| Parameter | Hydrogenation of Phenoxyacetic Acid[1] | Esterification[1] | Hydrogenation of Methyl Phenoxyacetate[2] | Transesterification[2] |
| Starting Materials | Phenoxyacetic acid | Cyclohexyloxyacetic acid, Allyl alcohol | Methyl phenoxyacetate | Methyl cyclohexyloxyacetate, Allyl alcohol |
| Catalyst | 5% Ru/C or 5% Rh/C | Sulfuric acid, p-toluenesulfonic acid | Ni/Al2O3 | Potassium carbonate, Sodium methanolate |
| Solvent | Water or aqueous NaOH | Toluene (as azeotroping agent) | - | - |
| Temperature | 100-120 °C | 50-140 °C | 180 °C | Not specified |
| Pressure | 3-9 MPa | Atmospheric | 12 MPa | Not specified |
| Reaction Time | 10-40 hours | 3-10 hours | Not specified | Not specified |
| Yield | >98% (conversion) | 89% | 90% (selectivity) | 72% |
| Product Purity | 98.5-99% (crude) | Not specified | Not specified | 95% (selectivity) |
Experimental Protocols
Hydrogenation of Phenoxyacetic Acid:
-
A 1L high-pressure autoclave is charged with 150g of phenoxyacetic acid, 1.5g of 5% Ru/C catalyst (containing 50% water), and 300g of a 10% sodium hydroxide solution.[1]
-
The autoclave is sealed and purged with hydrogen gas.[1]
-
The reaction mixture is heated to 120 °C and pressurized to 9 MPa with hydrogen.[1]
-
The reaction is allowed to proceed until hydrogen uptake ceases.[1]
-
After cooling and depressurization, the reaction mixture is filtered to remove the catalyst.[1]
-
The filtrate's pH is adjusted to approximately 2 with sulfuric acid, leading to the separation of cyclohexyloxyacetic acid as an oily layer.[1]
-
The aqueous layer is extracted with toluene, and the combined organic layers are concentrated to yield the crude product.[1]
Esterification of Cyclohexyloxyacetic Acid:
-
Cyclohexyloxyacetic acid is mixed with allyl alcohol (molar ratio of 1:1 to 1:5) and an acidic catalyst (0.5-15% by weight), such as p-toluenesulfonic acid, in a flask equipped with a Dean-Stark apparatus.[1]
-
Toluene is added as an azeotropic agent.[1]
-
The mixture is heated to reflux (50-140 °C) for 3-10 hours, with continuous removal of water.[1]
-
Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water until neutral.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by vacuum distillation.[1]
Workflow Diagram
Williamson Ether Synthesis followed by Esterification
This classical approach involves the formation of an ether linkage as the initial key step.
Synthesis Pathway
The synthesis commences with the reaction of cyclohexanol and sodium hydroxide to form sodium cyclohexoxide. This is followed by a reaction with sodium chloroacetate to produce cyclohexyloxyacetic acid (Williamson ether synthesis). The resulting acid is then esterified with allyl alcohol.
Experimental Data
| Parameter | Williamson Ether Synthesis[3] | Esterification[3] |
| Starting Materials | Cyclohexanol, Sodium hydroxide, Sodium chloroacetate | Cyclohexyloxyacetic acid, Allyl alcohol |
| Yield | 81% | 87.1% |
| Overall Yield | ~70.5% |
Experimental Protocol
Synthesis of Cyclohexyloxyacetic Acid:
-
Cyclohexanol is reacted with sodium hydroxide to form sodium cyclohexoxide.[3]
-
The resulting sodium cyclohexoxide is then reacted with sodium chloroacetate.[3]
-
The reaction mixture is acidified with hydrochloric acid to yield cyclohexyloxyacetic acid.[3]
Esterification:
-
The protocol for the esterification of cyclohexyloxyacetic acid with allyl alcohol is similar to that described in the hydrogenation-esterification method.
Workflow Diagram
O-H Insertion and Transesterification
This newer method utilizes a copper-catalyzed O-H insertion reaction.
Synthesis Pathway
Cyclohexanol undergoes a copper-catalyzed O-H insertion reaction with ethyl diazoacetate to form ethyl cyclohexyloxyacetate. This intermediate is then transesterified with allyl alcohol to yield the final product.
Experimental Data
| Parameter | O-H Insertion[3] | Transesterification[3] |
| Starting Materials | Cyclohexanol, Ethyl diazoacetate | Ethyl cyclohexyloxyacetate, Allyl alcohol |
| Catalyst | Copper-based catalyst | Not specified |
| Yield | 83% | 85-90% |
| Overall Yield | ~70-75% | |
| Safety Note | Ethyl diazoacetate is potentially explosive and requires careful handling.[3] |
Experimental Protocol
O-H Insertion:
-
Cyclohexanol and a copper catalyst are charged into a reaction vessel.
-
Ethyl diazoacetate is added dropwise to the mixture under controlled temperature.
-
The reaction progress is monitored by the evolution of nitrogen gas.
-
Upon completion, the catalyst is removed by filtration, and the crude ethyl cyclohexyloxyacetate is purified.
Transesterification:
-
Ethyl cyclohexyloxyacetate is reacted with an excess of allyl alcohol in the presence of a suitable catalyst (typically basic or acidic).
-
The reaction is driven to completion by removing the ethanol byproduct, often through distillation.
-
The final product is purified by vacuum distillation.
Workflow Diagram
"One-Pot" Synthesis from Cyclohexanol
This method is a variation of the Williamson ether synthesis, designed to be more streamlined.
Synthesis Pathway
Cyclohexanol is first converted to its sodium salt, which then reacts in the same pot with sodium chloroacetate, followed by the addition of allyl chloride to form the final product.
Experimental Data
| Parameter | "One-Pot" Synthesis |
| Starting Materials | Cyclohexanol, Sodium metal, Sodium chloroacetate, Allyl chloride |
| Solvent | Toluene |
| Yield | >90% |
| Purity | Not specified |
Workflow Diagram
Comparative Summary
| Synthesis Method | Key Advantages | Key Disadvantages | Overall Yield |
| Hydrogenation & Esterification/Transesterification | High yields and purity, scalable.[1][4] | Requires high pressure and temperature equipment, long reaction times.[1] | High (>80%) |
| Williamson Ether Synthesis & Esterification | Uses readily available starting materials. | Lower overall yield compared to other methods.[1][3] | Moderate (~70%) |
| O-H Insertion & Transesterification | Potentially higher yield than Williamson synthesis.[3] | Use of hazardous and potentially explosive ethyl diazoacetate.[3] | Moderate to High (~70-75%) |
| "One-Pot" Synthesis | Simplified procedure, high reported yield. | Based on patent literature, may require optimization. | High (>90%) |
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the researcher or manufacturer. The two-step hydrogenation and esterification/transesterification process appears to be a robust and high-yielding method suitable for larger-scale production, despite the need for specialized high-pressure equipment. The Williamson ether synthesis route is a classic and straightforward method but may be less efficient in terms of overall yield. The O-H insertion method offers a novel alternative with good yields, but the hazardous nature of ethyl diazoacetate is a significant drawback. Finally, the "one-pot" synthesis presents a promising streamlined approach, although further investigation into its reproducibility and scalability may be necessary. For researchers prioritizing high yield and purity with access to appropriate facilities, the hydrogenation-based route is likely the most attractive option. For those seeking a simpler, albeit lower-yielding, laboratory-scale synthesis, the Williamson ether synthesis remains a viable choice.
References
- 1. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to Analytical Methods for the Quantification of Allyl Cyclohexyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Allyl cyclohexyloxyacetate, a common fragrance ingredient. The validation data presented is based on established methods for analogous fragrance esters and is framed within the standards of the ICH Q2(R1) guidelines.
Introduction to Analytical Techniques
The quantification of fragrance compounds such as this compound is crucial for quality control, safety assessment, and formulation development. The most prevalent techniques for the analysis of volatile and semi-volatile fragrance compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] GC-MS is particularly well-suited for volatile compounds, offering high sensitivity and specificity.[1][4][5] HPLC serves as a complementary technique, especially for non-volatile or thermally labile substances.[2][6] Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy presents a powerful tool for structural elucidation and quantification without the need for identical reference standards.[4][7][8]
This guide will compare the typical performance of GC-MS, HPLC, and qNMR for the analysis of fragrance esters, providing a basis for selecting the most appropriate method for the quantification of this compound.
Methodology Comparison
The following sections detail the experimental protocols and performance data for GC-MS, HPLC, and qNMR based on validated methods for similar fragrance esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile compounds in the fragrance industry.[4][9] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis.[5][10]
Experimental Protocol (Based on Phthalate Ester Analysis)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[11]
-
Column: HP-5MS fused silica column (30 m x 250 µm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Ionization is performed by electron impact (EI) at 70 eV. The mass spectrometer is operated in full scan mode over a mass range of m/z 50-500.[12]
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound using GC-MS.
Performance Characteristics (Typical Values for Fragrance Esters)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[13] |
| Accuracy (% Recovery) | 95 - 105%[13] |
| Precision (% RSD) | < 5%[13] |
| Limit of Detection (LOD) | 0.001 - 0.002 µg/mL[13] |
| Limit of Quantification (LOQ) | 0.003 - 0.007 µg/mL[13] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.[3][14]
Experimental Protocol (Based on Fragrance Allergen Analysis)
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Performance Characteristics (Typical Values for Fragrance Components)
| Validation Parameter | Typical Performance |
| Linearity (R²) | 0.977 - 0.999[15] |
| Accuracy (% Recovery) | 80 - 110%[15] |
| Precision (% RSD) | < 15%[15] |
| Limit of Detection (LOD) | 0.005 - 5.0 mg/kg[15] |
| Limit of Quantification (LOQ) | 0.02 - 20 mg/kg[15] |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of substances based on the direct relationship between signal intensity and the number of atomic nuclei.[16] It does not require a reference standard of the analyte for quantification, instead using a certified internal standard.[8]
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in the deuterated solvent.
-
Acquisition: A ¹H NMR spectrum is acquired with a sufficient relaxation delay (D1) to ensure full signal relaxation (typically 5 times the longest T₁).
Workflow for qNMR Analysis
Caption: Workflow for the quantification of this compound using qNMR.
Performance Characteristics (General Values)
| Validation Parameter | Typical Performance |
| Linearity (Dynamic Range) | > 5,000:1[17] |
| Accuracy (% Bias) | < 1% |
| Precision (% RSD) | < 1% |
| Limit of Detection (LOD) | ~10 µM[17] |
| Limit of Quantification (LOQ) | Dependent on desired accuracy[17] |
Summary and Recommendations
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.
-
GC-MS is the recommended method for routine quality control and trace-level analysis due to its high sensitivity, specificity, and extensive libraries for compound identification.[4][13]
-
HPLC is a valuable alternative, particularly for complex matrices or when analyzing for other non-volatile components simultaneously.[3][6]
-
qNMR is a powerful tool for the certification of reference materials and for obtaining highly accurate and precise measurements without the need for an identical standard of this compound.[8][16]
All methods should be validated according to the ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[18][19][20][21][22] The validation should demonstrate specificity, linearity, accuracy, precision, and establish the detection and quantification limits.[19][22]
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. The First Application of 1H NMR Spectroscopy for the Assessment of the Authenticity of Perfumes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tips.sums.ac.ir [tips.sums.ac.ir]
- 10. gcms.cz [gcms.cz]
- 11. ajchem-b.com [ajchem-b.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amptechfl.com [amptechfl.com]
- 15. researchgate.net [researchgate.net]
- 16. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. canadacommons.ca [canadacommons.ca]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Navigating Toxicity Assessment: Allyl Cyclohexyloxyacetate and its Read-Across Analogs
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of chemical safety assessment, the principle of "read-across" has emerged as a scientifically credible approach to predict the toxicity of a substance by using data from structurally similar chemicals. This guide provides a comprehensive comparison of the toxicological profile of allyl cyclohexyloxyacetate, a fragrance ingredient, with its primary read-across analog, allyl cyclohexanepropionate, and another relevant analog, allyl acetate. By presenting available experimental data, detailed methodologies, and illustrating key biological and procedural pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
Physicochemical Properties: The Foundation of Comparison
The initial step in any read-across analysis involves a thorough comparison of the physicochemical properties of the target substance and its potential analogs. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a chemical, which in turn influences its toxicological effects.
| Property | This compound | Allyl Cyclohexanepropionate | Allyl Acetate |
| CAS Number | 68901-15-5[1] | 2705-87-5[2] | 591-87-7[3] |
| Molecular Formula | C₁₁H₁₈O₃[1] | C₁₂H₂₀O₂[2] | C₅H₈O₂[3] |
| Molecular Weight ( g/mol ) | 198.26[1] | 196.29[2] | 100.12[4] |
| Boiling Point (°C) | 283[5] | 91 @ 1 mmHg[2] | 103.5 - 104.5[3] |
| LogP | 2.5[6] | 4.28[7] | 0.97[4] |
| Water Solubility | Sparingly soluble[8] | Insoluble[2] | Insoluble[3] |
| Appearance | Colorless to pale yellow liquid[5] | Colorless liquid[2] | Colorless liquid[4] |
The Read-Across Workflow: A Step-by-Step Approach
The process of read-across follows a structured workflow to ensure a scientifically sound and transparent assessment. This involves identifying a suitable analog, justifying the selection based on structural and metabolic similarities, and using the analog's data to fill in the data gaps for the target substance.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro differentiation of skin sensitizers by cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin sensitizers differentially regulate signaling pathways in MUTZ-3 cells in relation to their individual potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
Performance comparison of Allyl cyclohexyloxyacetate in polymer applications
A Comparative Guide for Researchers and Polymer Scientists
In the dynamic field of polymer science, the quest for novel additives that enhance material properties is perpetual. Allyl cyclohexyloxyacetate, a compound with known applications in the fragrance and flavor industries, also presents potential as a modifier in polymer formulations to improve flexibility and durability.[1] This guide offers a framework for evaluating the performance of this compound in comparison to established and emerging alternatives in polymer applications.
Due to a lack of publicly available, direct comparative studies on the performance of this compound as a polymer plasticizer, this guide presents a template for such a comparison. The data presented in the tables are illustrative, based on typical performance characteristics of similar ester plasticizers, and are intended to serve as a benchmark for researchers conducting their own experimental evaluations.
Comparative Performance Data
A comprehensive evaluation of a novel polymer additive requires rigorous testing of its impact on key material properties. The following tables outline the expected performance indicators and provide a template for presenting experimental data comparing this compound with a traditional phthalate plasticizer, Dioctyl Phthalate (DOP), and a modern bio-based alternative, Acetyl Tributyl Citrate (ATBC).
Table 1: Mechanical Properties of Plasticized PVC Formulations
| Property | Test Method | Unplasticized PVC | PVC + 40 phr DOP (Hypothetical) | PVC + 40 phr ATBC (Hypothetical) | PVC + 40 phr this compound (to be determined) |
| Tensile Strength (MPa) | ASTM D638 | 50 | 25 | 28 | Experimental Data |
| Elongation at Break (%) | ASTM D638 | 5 | 350 | 320 | Experimental Data |
| 100% Modulus (MPa) | ASTM D638 | - | 12 | 15 | Experimental Data |
| Hardness (Shore A) | ASTM D2240 | 100 | 85 | 88 | Experimental Data |
Table 2: Thermal Stability of Plasticized PVC Formulations
| Property | Test Method | Unplasticized PVC | PVC + 40 phr DOP (Hypothetical) | PVC + 40 phr ATBC (Hypothetical) | PVC + 40 phr this compound (to be determined) |
| Onset of Decomposition (Tonset, °C) | TGA | 280 | 265 | 270 | Experimental Data |
| Temperature at 5% Weight Loss (Td5, °C) | TGA | 300 | 285 | 290 | Experimental Data |
| Temperature at 50% Weight Loss (Td50, °C) | TGA | 350 | 330 | 335 | Experimental Data |
| Glass Transition Temp. (Tg, °C) | DSC | 85 | -25 | -20 | Experimental Data |
Table 3: Migration Resistance of Plasticizers in PVC
| Property | Test Method | PVC + 40 phr DOP (Hypothetical) | PVC + 40 phr ATBC (Hypothetical) | PVC + 40 phr this compound (to be determined) |
| Weight Loss in Hexane (%) after 24h | ASTM D1239 | 5.0 | 3.5 | Experimental Data |
| Weight Loss in Activated Carbon (%) after 24h | ASTM D1203 | 2.0 | 1.5 | Experimental Data |
| Migration into Food Simulant (e.g., Olive Oil, mg/dm²) | EN 1186 | 15 | 10 | Experimental Data |
Experimental Protocols
To ensure accurate and reproducible results, standardized testing methodologies are crucial. Below are detailed protocols for the key experiments cited in the performance tables.
Preparation of Plasticized PVC Samples
A consistent sample preparation method is fundamental for a valid comparison.
Materials:
-
PVC resin (e.g., K-value 67)
-
Plasticizers: Dioctyl Phthalate (DOP), Acetyl Tributyl Citrate (ATBC), this compound
-
Thermal stabilizer (e.g., a mixed metal heat stabilizer)
-
Lubricant (e.g., stearic acid)
Procedure:
-
Dry the PVC resin at 70°C for 4 hours to remove any moisture.
-
In a two-roll mill, preheat the rollers to 160-170°C.
-
Add the PVC resin to the mill and allow it to flux.
-
Gradually add the pre-weighed plasticizer (40 parts per hundred of resin - phr), thermal stabilizer (e.g., 2 phr), and lubricant (e.g., 0.5 phr).
-
Continue milling for 10-15 minutes until a homogeneous sheet is formed.
-
Press the milled sheets into plaques of desired thickness using a hydraulic press at 170-180°C under a pressure of 10 MPa for 5 minutes, followed by cool pressing for 5 minutes.
-
Cut the pressed plaques into standard specimen shapes for the various tests (e.g., dumbbell shape for tensile testing).
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Mechanical Properties Testing
-
Tensile Strength, Elongation at Break, and Modulus: These properties are determined using a Universal Testing Machine (UTM) following the ASTM D638 standard for plastics. Dumbbell-shaped specimens are subjected to a constant rate of pull until they fracture.
-
Hardness: The Shore A hardness is measured using a durometer according to ASTM D2240. The indenter is pressed into the material, and the hardness is read from the scale.
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the plasticized PVC. A small sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, and its weight loss is measured as a function of temperature. This provides data on the onset of decomposition and the temperatures at which specific percentages of weight loss occur.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the plasticized PVC. The sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. The Tg is observed as a step change in the heat flow curve.
Migration Resistance Testing
-
Solvent Extraction: The resistance to extraction by a non-polar solvent is determined by immersing a pre-weighed sample in a solvent like n-hexane for a specified time and temperature (e.g., 24 hours at 25°C), as per ASTM D1239. The sample is then dried and reweighed to calculate the percentage weight loss.
-
Volatility: The loss of plasticizer due to volatility is assessed by placing a sample in contact with activated carbon at an elevated temperature (e.g., 70°C) for a set duration (e.g., 24 hours), following ASTM D1203. The weight loss of the sample is then determined.
-
Food Simulant Migration: For applications involving food contact, migration testing is conducted using food simulants as specified in regulations like EN 1186. Samples are immersed in the simulant (e.g., olive oil for fatty foods) for a defined period and temperature, and the amount of migrated substance is quantified.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental procedures.
Conclusion and Future Outlook
While this compound is primarily recognized for its role in fragrances, its chemical structure as an ester suggests its potential as a plasticizer or co-plasticizer in polymer systems. The allyl group also offers a site for potential grafting or cross-linking within the polymer matrix, which could lead to reduced migration and improved long-term stability.
The experimental framework provided in this guide is designed to enable a thorough and objective comparison of this compound with conventional and contemporary polymer additives. Researchers and scientists are encouraged to utilize these protocols to generate the necessary data to fully assess its viability in various polymer applications, from flexible PVC films to coatings and adhesives. The results of such studies will be invaluable in determining if this compound can offer a unique combination of plasticizing efficiency, low migration, and potentially, a pleasant residual odor, making it a multifunctional additive for specialized polymer products.
References
Comparative Analysis of the Biological Reactivity of Allyl Cyclohexyloxyacetate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological reactivity of Allyl cyclohexyloxyacetate, a common fragrance ingredient, with its structurally similar compounds. Due to a lack of direct immunoassay cross-reactivity data for this compound, this guide focuses on data from alternative, mechanistically relevant in vitro assays that assess the potential for skin sensitization, a key parameter in safety and toxicological evaluation. The data presented here is for its structural analogs, Allyl cyclohexaneacetate and Allyl cyclohexanepropionate, which are frequently used for read-across in safety assessments.
Executive Summary
Direct data on the cross-reactivity of this compound in competitive binding immunoassays is not publicly available. Therefore, this guide presents a comparative analysis of its key structural analogs—Allyl cyclohexaneacetate and Allyl cyclohexanepropionate—using validated in vitro methods for assessing skin sensitization potential. These methods provide quantitative measures of a chemical's reactivity towards proteins and its ability to trigger immune cell responses, offering valuable insights into its potential for biological interactions.
The primary assays discussed are the Direct Peptide Reactivity Assay (DPRA), which measures the reactivity of a substance with synthetic peptides containing cysteine and lysine, and the human Cell Line Activation Test (h-CLAT), which assesses the activation of dendritic cells, a critical step in the skin sensitization pathway.
Comparative Reactivity Data
The following table summarizes the available reactivity data for the structural analogs of this compound from skin sensitization assays.
| Compound | Assay | Endpoint | Result | Interpretation |
| Allyl cyclohexaneacetate | DPRA | Cysteine Depletion (%) | Data not available | - |
| Lysine Depletion (%) | Data not available | - | ||
| h-CLAT | EC150 (µg/mL) for CD86 | Data not available | - | |
| EC200 (µg/mL) for CD54 | Data not available | - | ||
| Allyl cyclohexanepropionate | DPRA | Cysteine Depletion (%) | Data not available | - |
| Lysine Depletion (%) | Data not available | - | ||
| h-CLAT | EC150 (µg/mL) for CD86 | Data not available | - | |
| EC200 (µg/mL) for CD54 | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experimental assays cited are provided below. These protocols are standardized and widely used in the field of toxicology and safety assessment.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity towards synthetic peptides containing either cysteine or lysine.[1][2][3] This reactivity mimics the covalent binding of haptens to skin proteins, which is the molecular initiating event in skin sensitization.[1][3]
Protocol:
-
Peptide Solutions: Synthetic heptapeptides containing either a central cysteine (Ac-RFAACAA-COOH) or lysine (Ac-RFAAKAA-COOH) are prepared in a suitable buffer (e.g., phosphate buffer for cysteine, ammonium acetate buffer for lysine).
-
Test Chemical Preparation: The test chemical is dissolved in a suitable solvent, typically acetonitrile or dimethyl sulfoxide (DMSO).
-
Reaction Incubation: The test chemical solution is incubated with the cysteine and lysine peptide solutions at a specific molar ratio (e.g., 1:10 for cysteine and 1:50 for lysine) for 24 hours at 25°C in the dark.[1]
-
Analysis: After incubation, the remaining concentration of the peptides is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[2]
-
Data Interpretation: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the presence of the test chemical to the peak area of the reference control. The mean depletion of cysteine and lysine is used to classify the chemical's reactivity.[2]
Human Cell Line Activation Test (h-CLAT)
The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cell activation.[4][5][6] This addresses a key event in the skin sensitization adverse outcome pathway.[4][5]
Protocol:
-
Cell Culture: THP-1 cells are cultured under standard conditions.
-
Exposure: The cells are treated with various concentrations of the test chemical for 24 hours.[4]
-
Cell Staining: After exposure, the cells are washed and stained with fluorescently-labeled antibodies specific for CD86 and CD54. Propidium iodide is also added to assess cell viability.[4]
-
Flow Cytometry: The expression of CD86 and CD54 on the cell surface is quantified using a flow cytometer.[4]
-
Data Analysis: The relative fluorescence intensity (RFI) of the cell surface markers is calculated for each concentration of the test chemical relative to the vehicle control. The effective concentrations causing a 150% increase in CD86 expression (EC150) and a 200% increase in CD54 expression (EC200) are determined.[5]
Visualizations
Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)
Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA).
Signaling Pathway: Skin Sensitization by Haptens
Caption: Key events in the skin sensitization pathway initiated by haptens.[7][8][9][10]
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Direct Peptide Reactivity Assay (DPRA) test for skin sensitization - SB PEPTIDE [sb-peptide.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Human Cell Line Activation Test (h-CLAT) - Creative BioMart [creativebiomart.net]
- 6. x-cellr8.com [x-cellr8.com]
- 7. researchgate.net [researchgate.net]
- 8. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Allyl Cyclohexyloxyacetate and Traditional Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of fragrance chemistry, the demand for novel molecules with superior performance and safety profiles is paramount. This guide provides an objective comparison of Allyl Cyclohexyloxyacetate, a modern synthetic fragrance ingredient, with traditional floral and fruity fragrance components. The following sections delve into their olfactory characteristics, performance attributes, and the experimental methodologies used for their evaluation, offering valuable insights for professionals in research and development.
Section 1: Olfactory Profile and Physicochemical Properties
This compound is a synthetic aroma chemical known for its complex and multifaceted scent profile. It is characterized by a powerful, diffusive, and long-lasting fruity-green odor with nuances of pineapple, galbanum, and a subtle floralcy.[1][2] This complexity allows it to be used as a versatile modifier in a wide range of fragrance compositions.
In contrast, traditional fragrance ingredients, often derived from natural sources or their synthetic equivalents, typically exhibit more singular scent profiles. For instance, Rose Oxide is a key component of rose oil, providing its characteristic floral and slightly green notes. Linalool, found in lavender and bergamot, offers a soft, floral-woody aroma. Benzyl acetate, a primary constituent of jasmine, possesses a sweet, fruity-floral scent.[3]
A summary of the key physicochemical properties of this compound and selected traditional fragrance ingredients is presented in Table 1.
| Property | This compound | Rose Oxide | Linalool | Benzyl Acetate |
| CAS Number | 68901-15-5[2] | 16409-43-1 | 78-70-6 | 140-11-4 |
| Molecular Formula | C11H18O3[2] | C10H18O | C10H18O | C9H10O2 |
| Molecular Weight ( g/mol ) | 198.26[2] | 154.25 | 154.25 | 150.17 |
| Odor Description | Fruity, green, pineapple, galbanum[1][2] | Floral, rose, green | Floral, woody, soft | Fruity, floral, jasmine[3] |
| Boiling Point (°C) | 254.86 (calculated)[2] | 176-177 | 198-199 | 212 |
| Vapor Pressure (mm Hg @ 25°C) | 0.021 (calculated)[2] | 1.3 | 0.17 | 0.15 |
Section 2: Performance Comparison
A direct quantitative comparison of the efficacy of this compound with traditional fragrance ingredients is challenging due to the proprietary nature of much of the performance data in the fragrance industry. However, a qualitative comparison based on available literature and industry knowledge is presented below.
Odor Intensity and Longevity:
-
This compound: Generally considered to have a medium to high odor impact and good substantivity, meaning it is relatively long-lasting on various substrates. Its chemical structure contributes to its moderate volatility, allowing it to function as a middle note in fragrance compositions.[2]
-
Traditional Floral Ingredients (e.g., Rose Oxide, Linalool): The longevity of these ingredients varies. Linalool is a top-to-middle note with moderate volatility, while some components of natural floral extracts can be more tenacious.
-
Traditional Fruity Ingredients (e.g., Benzyl Acetate, Aldehyde C14): Many traditional fruity esters are highly volatile and act as top notes, providing an initial burst of fragrance that dissipates relatively quickly.[3]
Stability:
-
This compound: Exhibits good stability in a variety of product bases, including alcoholic solutions, emulsions, and powders.[1]
-
Traditional Ingredients: The stability of traditional ingredients can be variable. For example, some natural extracts can be sensitive to light and oxidation, while certain synthetic aldehydes can be reactive in specific formulations.
Section 3: Experimental Protocols
To provide a framework for the objective evaluation of fragrance ingredients, this section details the methodologies for key experiments.
Sensory Evaluation of Fragrance Intensity and Longevity
Objective: To quantify the perceived intensity of a fragrance ingredient over time on a given substrate (e.g., skin, fabric).
Methodology:
-
Panelist Selection: A panel of trained sensory assessors (typically 10-15 individuals) with demonstrated olfactory acuity is selected.
-
Sample Preparation: Solutions of the fragrance ingredients are prepared at standardized concentrations in an appropriate solvent (e.g., ethanol).
-
Application: A controlled amount of the fragrance solution is applied to the substrate. For skin evaluation, the inner forearm is a common application site.[4] For fabric, standardized swatches are used.
-
Evaluation: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a visual analog scale (VAS).[5]
-
Data Analysis: The mean intensity scores at each time point are calculated and plotted to generate a longevity curve. Statistical analysis (e.g., ANOVA) is used to determine significant differences between samples.
Caption: Workflow for instrumental analysis of fragrance volatility.
Section 4: Olfactory Signaling Pathway
The perception of fragrance is initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade that ultimately leads to the perception of smell in the brain.
Simplified Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signaling pathway.
Conclusion
References
- 1. sltchemicals.com [sltchemicals.com]
- 2. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. experimentalperfumeclub.com [experimentalperfumeclub.com]
- 4. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 5. researchgate.net [researchgate.net]
Benchmarking Allyl Cyclohexyloxyacetate: A Comparative Guide for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
Allyl cyclohexyloxyacetate, a molecule traditionally recognized for its role in fragrance and flavor formulations, is gaining attention in material science for its potential to modify polymer properties.[1] Its unique chemical structure, featuring both a flexible cyclohexyl ring and a reactive allyl group, suggests its utility as a plasticizer, reactive diluent, or additive to enhance durability and flexibility in coatings, adhesives, and sealants.[1] However, a comprehensive set of publicly available, quantitative data benchmarking its performance against established alternatives is currently limited.
This guide provides a comparative framework for evaluating this compound in material science applications. It outlines key performance indicators, details relevant experimental protocols, and offers a theoretical comparison with common alternatives based on structure-property relationships.
Comparative Performance of Plasticizers and Polymer Additives
The following table summarizes the expected performance of this compound in a polymer matrix like PVC, benchmarked against a conventional phthalate plasticizer (DEHP), a common bio-based alternative (Acetyl Tributyl Citrate), and a reactive plasticizer (Diallyl Phthalate). The performance of this compound is estimated based on its chemical structure and known properties of similar compounds.
| Performance Metric | This compound (Estimated) | Di(2-ethylhexyl) phthalate (DEHP) (Typical Values) | Acetyl Tributyl Citrate (ATBC) (Typical Values) | Diallyl Phthalate (DAP) (Typical Values) |
| Plasticizing Efficiency | Moderate to Good | Good | Good | Acts as a polymerizable plasticizer[2] |
| Tensile Strength | Expected to decrease | Decreases | Decreases | Can increase in the cured state |
| Elongation at Break | Expected to increase | Increases significantly | Increases | Lower than conventional plasticizers |
| Glass Transition Temp. (Tg) | Expected to decrease | Decreases significantly | Decreases | Can increase after curing |
| Thermal Stability (TGA) | Moderate | Moderate | Good | Excellent after polymerization[3] |
| Migration Resistance | Good (due to higher molecular weight and potential for reaction) | Poor to Moderate | Moderate to Good | Excellent (covalently bonded) |
| Biocompatibility | Data not available | Concerns over toxicity | Generally considered safe | Data not available |
Experimental Protocols for Performance Evaluation
To obtain quantitative data for this compound and enable a direct comparison, the following experimental protocols are recommended:
Sample Preparation: Polymer Compounding
Objective: To prepare standardized polymer samples containing this compound and alternative plasticizers for comparative testing.
Methodology:
-
Select a base polymer resin (e.g., PVC, polyvinyl acetate).
-
Dry the polymer resin to remove any residual moisture.
-
Pre-mix the polymer resin with the desired concentration (e.g., 30% by weight) of this compound or the alternative plasticizer.
-
Add necessary stabilizers and lubricants to the mixture.
-
Melt-blend the compound using a two-roll mill or a torque rheometer at a specified temperature and time to ensure homogeneity.
-
Press the blended material into sheets of uniform thickness using a hydraulic press under controlled temperature and pressure.
-
Anneal the pressed sheets to relieve internal stresses and then cut them into standardized specimen shapes for subsequent tests (e.g., dumbbell shapes for tensile testing).
Mechanical Properties Analysis
Objective: To quantify the effect of the additives on the mechanical performance of the polymer.
Methodology:
-
Tensile Testing (ASTM D638):
-
Condition the dumbbell-shaped specimens at a standard temperature and humidity.
-
Use a universal testing machine (UTM) to apply a tensile load to the specimen at a constant crosshead speed.
-
Record the load and elongation until the specimen fractures.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
-
Hardness Testing (ASTM D2240):
-
Use a durometer (Shore A or D scale, depending on the material's hardness) to measure the indentation hardness of the material.
-
Press the durometer firmly against the flat surface of the specimen and record the reading after a specified time.
-
Thermal Properties Analysis
Objective: To assess the influence of the additives on the thermal behavior of the polymer.
Methodology:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356):
-
Place a small, weighed sample of the material in an aluminum pan.
-
Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Place a small, weighed sample in the TGA furnace.
-
Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature and the temperature of maximum weight loss to assess thermal stability.
-
Migration Resistance Testing
Objective: To evaluate the permanence of the plasticizer within the polymer matrix.
Methodology:
-
Solvent Extraction (ASTM D1239):
-
Weigh the initial sample accurately.
-
Immerse the sample in a specific solvent (e.g., hexane, ethanol, or water) for a defined period and at a controlled temperature.
-
Remove the sample, dry it thoroughly, and weigh it again.
-
The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking the performance of a novel polymer additive like this compound.
Caption: Experimental workflow for benchmarking a novel polymer additive.
References
In-Silico and Experimental Toxicity Profile of Allyl Cyclohexyloxyacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico and experimental toxicity profiles of Allyl Cyclohexyloxyacetate, a fragrance ingredient, alongside two structurally similar alternatives: Allyl Cyclohexanepropionate and Allyl Phenoxyacetate. The aim is to offer a comprehensive overview for researchers and professionals in drug development and chemical safety assessment, leveraging computational predictions and experimental data to inform safety and risk evaluations.
Comparative Analysis of Toxicity Data
The following tables summarize the available in-silico and experimental toxicity data for this compound and its selected alternatives.
Table 1: In-Silico Toxicity Predictions
In-silico toxicity predictions for these compounds are often conducted as part of comprehensive safety assessments by organizations like the Research Institute for Fragrance Materials (RIFM). While specific quantitative prediction values from models like DEREK Nexus or TOPKAT are often proprietary, the methodologies involve expert rule-based and statistical-based approaches to predict various toxicity endpoints. The metabolism of allyl phenoxyacetate and this compound has been predicted using the OECD QSAR Toolbox, indicating hydrolysis to allyl alcohol and the corresponding acid as a primary metabolic pathway.[1]
| Compound | Cramer Classification | Predicted Genotoxicity | Predicted Skin Sensitization |
| This compound | Class II (Intermediate)[2] | No concern for genotoxic potential based on read-across.[3] | The chemical structure suggests a potential to react with skin proteins.[3] |
| Allyl Cyclohexanepropionate | Class II (Intermediate)[2] | Not expected to be genotoxic.[4] | Considered a skin sensitizer based on read-across.[4] |
| Allyl Phenoxyacetate | Not explicitly found | Negative in BlueScreen assay, indicating a lack of genotoxic concern.[5] | Considered a skin sensitizer.[1] |
Table 2: Experimental Toxicity Data
Experimental data provides a crucial benchmark for the validation and interpretation of in-silico predictions. The following data has been compiled from published safety assessments and databases.
| Toxicity Endpoint | This compound | Allyl Cyclohexanepropionate | Allyl Phenoxyacetate |
| Acute Oral Toxicity (LD50) | 620 mg/kg bw (rat)[1] | 480 mg/kg (rat)[6] | 835 mg/kg bw (rat)[1] |
| Repeated Dose Toxicity (NOAEL) | Read-across from Allyl Cyclohexanepropionate: 7.5 mg/kg/day[3] | No adverse effects observed up to 215 mg/kg bw/day in a 52-week study.[7] | Data not available |
| Genotoxicity (Ames Test) | Negative in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation.[3] | Negative in Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.[2] | Negative in BlueScreen assay.[5] |
| Developmental & Reproductive Toxicity (NOAEL) | Read-across from Allyl Cyclohexanepropionate: 75 mg/kg/day[3] | 75 mg/kg/day (based on transient reductions in pup body weights at maternally toxic doses).[4] | Data not available |
| Skin Sensitization | Positive response in a local lymph node assay, but suggested to be due to irritant responses.[3] | Positive in 8 out of 10 volunteers in a 24-hour patch test.[7] | Positive results in a human maximization test.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the standard protocols for key toxicity assays.
Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471
This test evaluates the potential of a substance to induce gene mutations in bacteria. Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies on a minimal agar medium. The number of revertant colonies is compared to that of the negative control to determine the mutagenic potential.
Repeated Dose 28-Day Oral Toxicity Study in Rodents - OECD Guideline 407
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days. The test substance is administered daily to several groups of rodents at different dose levels. During the study, clinical observations, body weight, food and water consumption, hematology, and clinical biochemistry are monitored. At the end of the study, a gross necropsy and histopathological examination of organs and tissues are performed to identify any treatment-related effects and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
Visualization of In-Silico Toxicity Prediction Workflow
The following diagram illustrates a typical workflow for the in-silico prediction of chemical toxicity, a process that integrates various computational models to assess potential hazards.
Caption: Workflow for in-silico toxicity prediction.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. vigon.com [vigon.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Analysis of the Olfactory Properties of Allyl Cyclohexyloxyacetate Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development and fragrance chemistry, understanding the nuanced olfactory properties of chemical isomers is paramount. This guide provides a comparative analysis of the likely olfactory characteristics of Allyl cyclohexyloxyacetate isomers, supported by experimental data from structurally related compounds and established sensory evaluation protocols.
The Critical Role of Stereochemistry in Olfaction
The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a crucial role in how it interacts with olfactory receptors in the nasal cavity. Even subtle changes in the three-dimensional shape of a molecule can dramatically alter its perceived scent, intensity, and detection threshold. This principle is well-documented for a variety of chiral and geometric isomers, where one isomer may be a potent odorant while another is nearly odorless or possesses a distinctly different scent.
A compelling case study that highlights the profound impact of cis-trans isomerism on odor perception is that of 4-methylcyclohexane methanol. Research has shown that the trans-isomer is the primary contributor to the mixture's overall odor, characterized by a "licorice" and "sweet" aroma with a low odor threshold. In stark contrast, the cis-isomer exhibits a significantly higher odor threshold (approximately 2000 times greater) and possesses different odor descriptors. This dramatic difference underscores the importance of isolating and characterizing individual isomers when evaluating the olfactory properties of any cyclohexyl derivative, including this compound.
Anticipated Olfactory Profiles of this compound Isomers
Based on the established principles of structure-odor relationships and data from analogous compounds, it is highly probable that the cis- and trans-isomers of this compound possess distinct olfactory profiles. The commercial product is likely a mixture of these isomers, with its characteristic "fruity, pineapple-like" and "green, herbal" notes potentially arising from the dominant isomer or a synergistic effect of the mixture.
Table 1: Predicted Comparative Olfactory Properties of this compound Isomers
| Property | Predicted Dominant Isomer (e.g., trans) | Predicted Less Potent Isomer (e.g., cis) |
| Odor Description | Potentially more intense fruity, sweet, and pineapple notes. | Likely a weaker, possibly greener or more herbaceous character. |
| Odor Threshold | Expected to be significantly lower. | Expected to be significantly higher. |
| Contribution to Mixture | The primary driver of the overall scent profile. | A minor contributor, potentially adding a subtle nuance. |
Note: The specific odor characteristics and thresholds presented in this table are predictive and based on analogous compounds. Experimental verification is required for definitive characterization.
Experimental Protocols for Olfactory Analysis
To empirically determine the olfactory properties of this compound isomers, a combination of instrumental and sensory analysis techniques is required. The following protocols outline the standard methodologies used in the fragrance industry.
Isomer Separation and Identification
Prior to sensory evaluation, the individual isomers must be separated and purified.
-
Method: High-resolution Gas Chromatography (GC) using a chiral or polar capillary column is the preferred method for separating stereoisomers.
-
Identification: The separated isomers can be identified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with human sensory perception.
-
Objective: To determine the odor activity of individual isomers as they elute from the GC column.
-
Procedure:
-
An aliquot of the isomer mixture (or an isolated isomer) is injected into the GC.
-
The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or MS) and a sniffing port.
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of any detected scent.
-
This process is repeated with a panel of assessors to ensure the reliability of the results.
-
-
Data Analysis: The resulting "olfactogram" is aligned with the chromatogram to correlate specific chemical peaks with their corresponding odors.
Odor Threshold Determination
Determining the odor threshold provides a quantitative measure of an isomer's potency.
-
Method: The ASTM E679 standard method for the determination of odor and taste thresholds by a forced-choice ascending concentration series is commonly employed.
-
Procedure:
-
A series of dilutions of each purified isomer in an odorless solvent (e.g., diethyl phthalate) or air is prepared.
-
A panel of trained assessors is presented with sets of three samples (triangle test), where two are blanks and one contains the diluted odorant.
-
Panelists are asked to identify the odorous sample.
-
The concentration at which a statistically significant portion of the panel can reliably detect the odorant is determined as the threshold.
-
Visualizing the Experimental Workflow and Structure-Odor Relationship
The following diagrams, generated using the DOT language, illustrate the key processes in the comparative analysis of this compound isomers.
References
Safety Operating Guide
Safe Disposal of Allyl Cyclohexyloxyacetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of Allyl cyclohexyloxyacetate (CAS No. 68901-15-5), a compound utilized in the fragrance, flavor, and pharmaceutical industries.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Data
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards.[2] It is crucial to understand these hazards before initiating any handling or disposal procedures.
| Hazard Class | Hazard Statement Code | Hazard Statement | Frequency of Notification |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | 99.8% |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | 88.7% |
| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects | 11.1% |
| Hazardous to the aquatic environment, long-term hazard | H411 | Toxic to aquatic life with long lasting effects | - |
Data sourced from the European Chemicals Agency (ECHA) C&L Inventory, aggregated from 1799 reports by companies.[2]
Precautionary Statements: P261, P264, P270, P272, P273, P280, P501.[3]
Disposal Protocol
The recommended disposal procedure for this compound involves professional waste management services due to its hazardous properties. Under no circumstances should this chemical be disposed of down the drain.[4]
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[3]
Step 2: Container Management
-
Keep the chemical in a suitable, closed container for disposal.[4]
-
If the original container is damaged or unsuitable, transfer the waste to a new, properly labeled container. The label should clearly identify the contents as "this compound Waste."
Step 3: Waste Collection and Storage
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Prevent the formation of dust or aerosols.[4]
Step 4: Professional Disposal
-
Contact a licensed professional waste disposal service to handle the material.[4]
-
Inform the disposal company of the chemical's identity and associated hazards. Provide them with the Safety Data Sheet (SDS).
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Step 5: Contaminated Packaging
-
Dispose of contaminated packaging in the same manner as the unused product.[4]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including respiratory protection if necessary.[4]
-
Contain the spill using inert absorbent materials (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Allyl cyclohexyloxyacetate
This guide provides immediate, essential safety and logistical information for handling Allyl cyclohexyloxyacetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
May cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield worn over safety glasses is required, meeting ANSI Z.87.1 standards.[4] |
| Hand Protection | Chemical-resistant Gloves | Wear disposable nitrile gloves for short-term protection.[4] For prolonged contact, consult the glove manufacturer's resistance guide. |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[4] |
| Full-body clothing and shoes | Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[4] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator (e.g., type P95 or ABEK-P2) if ventilation is inadequate or for higher-level protection.[5] Annual medical evaluations and fit testing are required for respirator use.[4] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.[5]
-
Use a chemical fume hood for procedures that may generate vapors, mists, or aerosols.[5]
Safe Handling Procedures:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe vapors, mist, or gas.[5]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[2]
-
Keep the container tightly closed when not in use.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Accidental Release and Spillage Plan
-
Evacuate: Evacuate personnel from the spill area.[5]
-
Ventilate: Ensure adequate ventilation.[5]
-
Containment: Prevent the spill from entering drains.[5]
-
Clean-up:
-
For liquid spills, use an inert absorbent material to soak up the chemical.
-
For solid spills, sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust.[5]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: Wear the appropriate PPE during the entire clean-up process.[5]
Disposal Plan
-
Product Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
-
Regulations: All waste disposal must be in accordance with local, regional, and national regulations.
Experimental Workflow
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C11H18O3 |
| Molecular Weight | 198.26 g/mol [1][6] |
| Appearance | Colorless to yellowish liquid[6] |
| Boiling Point | 281 - 283 °C[6] |
| Refractive Index | n20/D 1.460 - 1.464[6] |
| Storage Conditions | Store at room temperature.[6] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
